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  • Product: 2,4-Thiazolidinedithione
  • CAS: 4303-27-9

Core Science & Biosynthesis

Foundational

mechanism of action of 2,4-thiazolidinedithione derivatives

An In-Depth Technical Guide on the Polypharmacological Mechanisms of 2,4-Thiazolidinedithione Derivatives Executive Summary & Structural Rationale The 2,4-thiazolidinedithione (2,4-TZDT) scaffold—often referred to as thi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Polypharmacological Mechanisms of 2,4-Thiazolidinedithione Derivatives

Executive Summary & Structural Rationale

The 2,4-thiazolidinedithione (2,4-TZDT) scaffold—often referred to as thiorhodanine—is a sulfur-rich, five-membered heterocyclic core that has emerged as a privileged structure in modern medicinal chemistry. While its oxygenated analog, 2,4-thiazolidinedione (TZD), is classically recognized for its antidiabetic properties via PPAR-γ agonism, the isosteric replacement of oxygen with sulfur at the C-2 and C-4 positions fundamentally alters the electronic distribution, lipophilicity, and target-binding landscape of the molecule[1].

Ab initio calculations and spectroscopic studies confirm that 2,4-TZDT exists predominantly in the highly stable dithio (keto-thione) tautomeric form[2]. The pharmacological versatility of 2,4-TZDT derivatives is driven by two highly reactive sites:

  • The N-3 Position: Serves as a primary site for alkylation or arylation, modulating the lipophilicity required for cellular penetration and specific kinase pocket binding[3].

  • The C-5 Active Methylene: Undergoes Knoevenagel condensations to form 5-ylidene derivatives. The resulting exocyclic double bond conjugated with the C-4 thiocarbonyl group creates an electrophilic center capable of Michael addition to nucleophilic protein residues (e.g., cysteine thiols in target enzymes)[4].

Core Mechanisms of Action

Oncology: Tubulin Polymerization & Kinase Inhibition

The most profoundly validated mechanism of action for 2,4-TZDT derivatives in oncology is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β -tubulin, these compounds prevent the thermodynamic assembly of microtubules[1][5].

This disruption leads to a cascade of cellular events:

  • Mitotic Catastrophe: The inability to form a functional mitotic spindle triggers the spindle assembly checkpoint (SAC), leading to profound cell cycle arrest at the G2/M phase[5][6].

  • Apoptotic Induction: Prolonged G2/M arrest modulates the expression of key regulatory proteins, including the downregulation of cyclin B1 and cdc25C, and the hyperphosphorylation of histone H3. This culminates in the activation of caspase-9 and intrinsic apoptosis[5].

  • Kinase & Enzyme Targeting: Beyond tubulin, specific arylsulfonate-conjugated 2,4-TZDTs act as dual inhibitors of EGFR and VEGFR-2 tyrosine kinases, suppressing downstream proliferation pathways in hepatocellular carcinoma (HepG2)[6]. Furthermore, they exhibit selective inhibition of Carbonic Anhydrases IX and XII (CAIX/CAXII), which are critical for pH regulation in hypoxic tumor microenvironments[7].

G TZDT 2,4-TZDT Derivative Tubulin Tubulin (Colchicine Site) TZDT->Tubulin Polymerization Inhibits Polymerization Tubulin->Polymerization Spindle Abnormal Mitotic Spindle Polymerization->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis (Caspase-9) G2M->Apoptosis

Caption: Mechanism of tubulin inhibition and apoptotic induction by 2,4-TZDT derivatives.

Virology: Protease Inhibition

Recent repurposing efforts have identified 2,4-TZDT hybrids (particularly benzothiazolyl-pyridine derivatives with fluorine or trifluoromethyl substitutions) as potent antiviral agents against SARS-CoV-2 and H5N1[8]. The mechanism of action involves the direct inhibition of the CoV-3CL protease (Main Protease, Mpro), a cysteine protease essential for viral polyprotein cleavage[5][9]. The electrophilic nature of the 5-ylidene-2,4-TZDT core likely facilitates a covalent or strong electrostatic interaction with the catalytic cysteine (Cys145) of the 3CL protease.

Metabolic Regulation

While less pronounced than their TZD counterparts, certain 5-ene-2,4-TZDT derivatives retain the ability to act as partial agonists for Peroxisome Proliferator-Activated Receptor gamma (PPAR- γ )[1][4]. More importantly, 3-alkanecarboxylic acid derivatives of this scaffold act as high-affinity inhibitors of Aldose Reductase. By inhibiting this rate-limiting enzyme in the polyol pathway, they prevent the toxic accumulation of sorbitol, thereby mitigating diabetic complications such as neuropathy and retinopathy[1][4].

G Core 2,4-TZDT Scaffold Oncology Oncology Core->Oncology Virology Virology Core->Virology Metabolic Metabolic Core->Metabolic EGFR EGFR / VEGFR-2 Oncology->EGFR Tubulin Tubulin Inhibition Oncology->Tubulin CoV SARS-CoV-2 3CLpro Virology->CoV PPAR PPAR-γ Agonism Metabolic->PPAR Aldose Aldose Reductase Metabolic->Aldose

Caption: Polypharmacological target network of the 2,4-thiazolidinedithione scaffold.

Quantitative Efficacy Summary

The structural tuning of 2,4-TZDT yields highly specific IC 50​ profiles depending on the target cell line or viral strain. The table below synthesizes benchmark quantitative data from recent structural-activity relationship (SAR) studies[5][7][8][9].

Target / Cell LineCompound Class / ModificationObserved IC 50​ / ActivityReference Standard
Tubulin Polymerization Arylsulfonate-2,4-TZDT (Compound 8b)0.832 ± 0.031 µg/mLColchicine: 0.810 µg/mL
MCF-7 (Breast Cancer) Thiopyrano-thiazole hybrid (Compound 8d)3.90 ± 0.4 µMDoxorubicin: 4.17 µM
HepG2 (Liver Cancer) Indole-1,2,4-triazole-TZDT hybrid0.23 ± 0.08 µMCombretastatin A-4: 2.1 µM
SARS-CoV-2 3CLpro Benzothiazolyl-pyridine-TZDT (Compound 8h)240.6 µg/mLLopinavir: 129.8 µg/mL
SARS-CoV-2 Replication Benzothiazolyl-pyridine-TZDT (Compound 8h)3.669 µMLopinavir: N/A

Experimental Workflows & Self-Validating Protocols

To ensure rigorous reproducibility and scientific integrity, the following methodologies detail the causality behind each experimental step used to validate 2,4-TZDT mechanisms.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To quantify the direct inhibition of tubulin assembly by 2,4-TZDT derivatives. Causality & Design: Tubulin polymerization is a thermodynamically driven process requiring GTP and optimal temperature (37°C). By measuring absorbance at 340 nm, we can track the increase in turbidity as soluble tubulin dimers assemble into insoluble microtubule polymers.

  • Preparation of Tubulin Master Mix: Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl 2​ , pH 6.9). Rationale: PIPES maintains physiological pH without chelating metals, while EGTA chelates calcium, which otherwise inhibits polymerization.

  • Addition of GTP: Add GTP to a final concentration of 1 mM. Rationale: GTP hydrolysis at the β -tubulin subunit provides the necessary energy landscape for microtubule lattice closure.

  • Compound Incubation: Aliquot the tubulin mix into a pre-warmed 96-well half-area plate. Add the 2,4-TZDT derivative (dissolved in DMSO, final DMSO <1% to prevent solvent-induced denaturation) at varying concentrations (0.1 µM to 10 µM). Include Colchicine as a positive control and DMSO as a vehicle control.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Read absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Analysis: Calculate the V max​ of the linear growth phase. The IC 50​ is determined by plotting the percentage of inhibition (relative to the vehicle control) against the log of the compound concentration.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Objective: To validate G2/M phase arrest in HepG2 cells treated with 2,4-TZDT. Causality & Design: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to nucleic acids. By permeabilizing cells and degrading RNA, PI fluorescence becomes directly proportional to DNA content, allowing differentiation between G1 (2n), S (synthesizing), and G2/M (4n) phases.

  • Cell Treatment: Seed HepG2 cells at 2×105 cells/well in a 6-well plate. Incubate for 24h. Treat with the IC 50​ concentration of the 2,4-TZDT derivative for 24h and 48h.

  • Harvest and Fixation: Trypsinize cells, wash with cold PBS, and fix by adding dropwise to 70% cold ethanol while vortexing. Rationale: Dropwise addition prevents cell clumping, ensuring single-cell suspensions crucial for accurate flow cytometry. Store at -20°C for at least 2 hours.

  • RNA Degradation: Centrifuge to remove ethanol, wash with PBS, and resuspend in 0.5 mL of PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes. Rationale: PI binds to both DNA and double-stranded RNA. RNase A eliminates RNA, ensuring the fluorescent signal is strictly stoichiometric to genomic DNA.

  • Staining and Acquisition: Add PI to a final concentration of 20 µg/mL. Incubate in the dark for 15 minutes. Acquire data using a flow cytometer (excitation 488 nm, emission 610 nm).

  • Analysis: Use cell cycle modeling software (e.g., ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases. A significant shift of the population into the G2/M peak (4n DNA content) validates the antitubulin mechanism.

References

  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega. 8

  • Synthesis and antimicrobial activity of some new N-glycosides of 2-thioxo-4-thiazolidinone derivatives. ResearchGate. 10

  • Green synthesis of some new thiopyrano[2,3- d ][1,3]thiazoles using lemon juice and their antibacterial activity. ResearchGate. 7

  • Synthesis, Biological Evaluation of Novel Thiopyrano[2,3-d]thiazoles Incorporating Arylsulfonate Moiety as Potential Inhibitors of Tubulin Polymerization, and Molecular Modeling Studies. ResearchGate. 5

  • Design, Synthesis, Anticancer Evaluation and Molecular Modeling Studies of New Thiazolidinone‐Benzoate Scaffold as EGFR Inhibitors, Cell Cycle Interruption and Apoptosis Inducers in HepG2. ResearchGate. 6

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC. 4

  • Recent updates on novel heterocyclic scaffolds of anticancer potential as emerging tubulin inhibitors. ResearchGate. 1

  • Comparative Study of the Structure of Rhodanine, Isorhodanine, Thiazolidine-2,4-dione, and Thiorhodanine. ResearchGate. 2

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). MDPI. 3

Sources

Exploratory

Unveiling 2,4-Thiazolidinedithione: Crystal Structure, Electronic Properties, and Pharmacological Potential

As application scientists navigating the complex landscape of heterocyclic chemistry, we frequently encounter scaffolds that demand rigorous structural characterization before they can be deployed in downstream applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists navigating the complex landscape of heterocyclic chemistry, we frequently encounter scaffolds that demand rigorous structural characterization before they can be deployed in downstream applications. The 2,4-thiazolidinedithione (commonly known as thiorhodanine) core is a privileged scaffold with profound implications in medicinal chemistry, surface-enhanced Raman scattering (SERS), and coordination chemistry[1].

This whitepaper provides an in-depth technical analysis of the crystal structure, electronic properties, and synthesis of 2,4-thiazolidinedithione. By bridging computational modeling with empirical crystallographic data, we aim to provide a comprehensive framework for researchers looking to leverage this molecule in advanced drug design and materials engineering.

Structural Chemistry and Tautomeric Equilibrium

The structural integrity and reactivity of 2,4-thiazolidinedithione are fundamentally dictated by its tautomeric equilibrium. Unlike its oxygenated analogs (such as thiazolidine-2,4-dione), the replacement of oxygen with highly polarizable sulfur atoms at the C2 and C4 positions significantly alters the molecule's electronic distribution[2].

From a mechanistic standpoint, understanding this tautomerism is critical because the molecule's ability to coordinate with metal surfaces or bind to biological receptors depends entirely on its dominant structural state. Ab initio calculations (conducted at the HF and MP2 levels) and semiempirical models (AM1, PM3) consistently predict that the dithio (or dithione) tautomer is the most thermodynamically stable form in the solid state[2]. This computational consensus aligns perfectly with crystallographic data, which confirms that the molecule crystallizes predominantly in the dithione form, minimizing steric hindrance while maximizing orbital overlap within the heterocyclic ring.

Electronic Properties: Computational vs. Experimental Validation

To engineer derivatives of 2,4-thiazolidinedithione, we must first decode its baseline electronic properties. The frontier molecular orbitals (HOMO and LUMO) of the dithione core dictate its nucleophilic and electrophilic reactivity.

Infrared (IR) spectroscopy serves as the primary empirical tool for validating these computational models. Solid-state IR spectra, recorded in CsI pellets across the 4000–150 cm⁻¹ region, reveal characteristic vibrational bands that correspond directly to the C=S and N-H stretching frequencies[2]. When these experimental frequencies are compared against ab initio calculated frequencies at the HF/3-21G** level (scaled by a factor of 0.893 to correct for vibrational anharmonicity), the correlation is remarkably high[2]. This self-validating loop between theoretical physics and experimental spectroscopy ensures that our structural assumptions are grounded in reality.

Electronic A 2,4-Thiazolidinedithione (Dithione Tautomer) B Electronic Properties (Ab Initio / HF/3-21G**) A->B C Surface Coordination (Ag Nanoparticles / SERS) B->C HOMO/LUMO Interactions D Biological Activity (G2/M Arrest in HepG2) B->D Receptor Binding

Logical relationship between electronic properties and downstream applications.

Self-Validating Protocol: Synthesis and Crystallographic Isolation

The synthesis of 2,4-thiazolidinedithione requires precise environmental control. The following protocol, based on the established Grishchuk method[2], is designed as a self-validating system where the success of each step guarantees the viability of the next.

Step-by-Step Methodology

Step 1: Solvent Dehydration (Critical Pre-requisite)

  • Action: Distill 1,4-dioxane over sodium wire to yield strictly anhydrous dioxane.

  • Causality: Phosphorus pentasulfide ( P2​S5​ ) is highly susceptible to hydrolysis. Any residual moisture in the solvent will degrade the thionating agent into hydrogen sulfide and phosphoric acid, severely depressing the yield of the target dithione.

Step 2: Thionation Reaction

  • Action: Suspend rhodanine (2-thioxo-4-thiazolidinone) in the dry dioxane and add a stoichiometric excess of P2​S5​ . Reflux the mixture under an inert argon atmosphere.

  • Causality: The carbonyl oxygen at the C4 position of rhodanine is less reactive than typical ketones due to the adjacent heteroatoms. Refluxing provides the necessary activation energy for the oxygen-sulfur exchange, driving the equilibrium toward the dithione tautomer.

Step 3: Quenching and Crude Precipitation

  • Action: Cool the reaction mixture and carefully pour it into crushed ice. Filter the resulting precipitate.

  • Causality: The ice-water quench serves a dual purpose: it safely hydrolyzes unreacted P2​S5​ and rapidly decreases the solubility of the newly formed 2,4-thiazolidinedithione, forcing it out of solution as a crude solid.

Step 4: Selective Recrystallization

  • Action: Dissolve the crude solid in minimal boiling methanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath.

  • Causality: Methanol provides an ideal thermodynamic gradient. At boiling point, it completely solvates the dithione, but upon cooling, the solubility drops precipitously. Slow cooling allows for the formation of a highly ordered crystal lattice, excluding polar impurities.

Step 5: Validation Checkpoint (Desiccation & Analysis)

  • Action: Dry the isolated crystals in a vacuum desiccator.

  • Validation: Measure the melting point. A sharp melting point of 98-100 °C confirms the successful crystallization of pure 2,4-thiazolidinedithione[2].

Synthesis A Rhodanine (Precursor) C Reflux in Dry Dioxane (Excludes Moisture) A->C B Phosphorus Pentasulfide (Thionating Agent) B->C D Ice-Water Quench (Precipitation) C->D E Recrystallization (Hot Methanol) D->E F 2,4-Thiazolidinedithione (MP: 98-100 °C) E->F

Workflow for the synthesis and crystallization of 2,4-thiazolidinedithione.

Pharmacological Profiling and Surface Chemistry

The unique electronic architecture of 2,4-thiazolidinedithione translates into potent biological and physicochemical applications.

Anticancer Applications: Derivatives incorporating the 2,4-thiazolidinedithione core, particularly those hybridized with arylsulfonate moieties, have demonstrated significant anticancer efficacy. Structure-activity relationship (SAR) studies and molecular docking reveal that these compounds fit tightly into kinase active sites. In in vitro assays using HepG2 hepatocellular carcinoma cells, specific derivatives have been shown to induce apoptosis and trigger cell cycle arrest precisely at the G2/M phase[3].

Surface Chemistry and SERS: Beyond biology, the dithione core acts as an exceptional ligand for metal coordination. Because sulfur is a soft donor atom, it exhibits a high affinity for transition metals. Surface-Enhanced Raman Scattering (SERS) studies on silver nanoparticles have demonstrated that molecules structurally analogous to the thiazolidine core can undergo plasmon-induced surface reactions, leading to the formation of dimeric species via active methylene groups[4]. This property is frequently exploited in the electroplating industry and for the formulation of corrosion inhibitors for mild steel in acidic environments.

Quantitative Data Synthesis

To facilitate rapid reference for drug design and material engineering, the core quantitative properties of 2,4-thiazolidinedithione are summarized below.

Table 1: Physicochemical and Electronic Properties

ParameterExperimental ObservationComputational ModelSignificance
Melting Point 98 - 100 °CN/AConfirms crystal lattice purity post-synthesis.
IR Spectral Range 4000 - 150 cm⁻¹HF/3-21G** (Scaled by 0.893)Validates functional group vibrations (C=S, N-H).
Dominant Tautomer Dithione form (Solid State)Ab initio (MP2/HF)Dictates receptor binding affinity and reactivity.

Table 2: Pharmacological and Surface Activity Profile

Activity / ApplicationMechanism of ActionTarget / Environment
Anticancer Efficacy Cell cycle arrest (G2/M phase), Apoptosis inductionHepG2 Cell Line
Surface Chemistry Plasmon-induced dimerization, Metal coordinationAg Nanoparticles (SERS)
Corrosion Inhibition Metallic surface coordination via soft S-donorsMild steel in acidic solution

Sources

Foundational

Thermodynamic Stability of 2,4-Thiazolidinedithione Isomers: A Comprehensive Mechanistic and Methodological Guide

Executive Summary 2,4-Thiazolidinedithione (thiorhodanine) is a critical heterocyclic pharmacophore and a versatile ligand in coordination chemistry. Because its core structure contains a nitrogen atom flanked by two thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4-Thiazolidinedithione (thiorhodanine) is a critical heterocyclic pharmacophore and a versatile ligand in coordination chemistry. Because its core structure contains a nitrogen atom flanked by two thiocarbonyl groups and an adjacent saturated methylene carbon, the molecule is subject to complex prototropic tautomerism. Understanding the thermodynamic stability of its isomers (tautomers) is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, predicting target-binding affinities, and engineering metal-chelating agents.

This whitepaper synthesizes computational thermodynamics and empirical spectroscopic validation to definitively establish the relative stabilities of 2,4-thiazolidinedithione tautomers. We will explore the causality behind these energy differences and provide field-proven, self-validating protocols for their investigation.

The Landscape of Thiorhodanine Tautomerism

2,4-Thiazolidinedithione can theoretically exist in several tautomeric forms due to the migration of the proton from the N3 nitrogen to the exocyclic sulfur atoms at C2 or C4. The primary isomers include:

  • Dithione (NH) Form: The proton resides on the nitrogen atom (2,4-dithioxo form).

  • Thiol-Thione Forms: The proton migrates to either the C2 or C4 sulfur, forming an endocyclic double bond (C=N or C=C).

  • Dithiol Form: Protons reside on both sulfur atoms, creating a highly unsaturated heterocyclic ring.

Mechanistic Causality: Why the Dithione Form Dominates

From a thermodynamic perspective, the dithione (NH) tautomer is the global energy minimum [1]. The causality behind this stability lies in the balance of bond energies and electronic delocalization:

  • Bond Enthalpy: The formation of a C=S double bond and an N-H single bond is thermodynamically favored over the cleavage of the N-H bond to form an S-H bond.

  • Lack of Aromaticity: Unlike fully unsaturated heterocycles (e.g., thiazoles) where tautomerization to a thiol might be driven by the acquisition of aromatic stabilization energy (Hückel's 4n+2 rule), the sp³-hybridized C5 methylene group in 2,4-thiazolidinedithione prevents the ring from achieving full aromaticity [2].

  • Conjugation: The nitrogen lone pair heavily delocalizes over the two adjacent thiocarbonyl groups, creating a highly stable, planar dithioimide-like conjugated system.

Quantitative Data: Relative Thermodynamic Stabilities

Computational chemistry provides a rigorous framework for quantifying these energy differences. Ab initio (HF, MP2) and Density Functional Theory (DFT) calculations consistently demonstrate the superiority of the dithione form [1, 3].

Table 1: Representative Relative Energies (ΔE) of 2,4-Thiazolidinedithione Tautomers

Tautomeric FormStructural FeatureRelative Energy (HF/3-21G**) [1]Relative Energy (AM1) [1]Thermodynamic Status
Dithione (A) N-H, C2=S, C4=S0.00 kcal/mol0.00 kcal/molGlobal Minimum
C2-Thiol (B) N=C2, S-H, C4=S+18.79 kcal/mol+18.47 kcal/molHigh-Energy Local Minimum
C4-Thiol (C) N=C4, S-H, C2=S+20.68 kcal/mol+19.34 kcal/molHigh-Energy Local Minimum
Dithiol (D) C2-SH, C4-SH> 30.00 kcal/mol> 23.31 kcal/molHighly Unstable

Note: The energy gap (>18 kcal/mol) between the dithione and the nearest thiol-thione tautomer effectively dictates that, in the gas phase and non-polar solvents, the compound exists almost exclusively in the dithione form.

Logical Workflow & Visualization

The determination of tautomeric stability relies on a cyclical validation system where in silico predictions are strictly verified by empirical spectral data.

G N1 2,4-Thiazolidinedithione (Thiorhodanine) N2 Tautomeric Generation (Dithione, Thiol-Thione, Dithiol) N1->N2 N3 Computational Thermodynamics (DFT/B3LYP, MP2) N2->N3 In Silico Modeling N4 Experimental Validation (FT-IR, X-ray, UV-Vis) N2->N4 Empirical Analysis N5 Global Minimum Confirmed: Dithione (NH) Tautomer N3->N5 ΔG & Relative Energy N4->N5 Spectral Matching N6 Pharmacological & Coordination Applications N5->N6

Caption: Workflow for determining 2,4-thiazolidinedithione tautomer thermodynamic stability.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ protocols that possess internal validation mechanisms. Below are the step-by-step methodologies for both the computational and empirical phases of tautomer investigation.

Protocol A: Computational Geometry Optimization & Frequency Analysis

Purpose: To calculate the zero-point corrected Gibbs free energy of each isomer and generate theoretical IR spectra.

  • Initial Structure Generation: Construct the 3D geometries of the dithione, thiol-thione, and dithiol tautomers using a molecular builder.

  • Level of Theory Selection: Select DFT with the B3LYP functional and an augmented basis set (e.g., aug-cc-pVDZ or 6-311++G(d,p)). Causality: The diffuse functions (++ or aug) are critical for accurately modeling the electron-rich sulfur atoms and the highly delocalized lone pairs [3].

  • Geometry Optimization: Run the optimization to a strict convergence criterion (RMS force < 10⁻⁵).

  • Frequency Calculation (Self-Validation Step): Execute a vibrational frequency calculation on the optimized geometry.

    • Validation Check: The absence of imaginary (negative) frequencies confirms the structure is a true local minimum, not a transition state.

  • Anharmonicity Scaling: Multiply the calculated harmonic frequencies by a basis-set-specific scaling factor (e.g., 0.98 for B3LYP). Causality: Harmonic oscillator approximations overestimate vibrational frequencies; scaling aligns in silico predictions with empirical reality [1].

Protocol B: Solid-State FT-IR Spectroscopic Validation

Purpose: To empirically confirm the presence of the dithione form by identifying specific vibrational modes (N-H vs. S-H).

  • Sample Preparation (CsI Pellet): Grind 1-2 mg of highly purified 2,4-thiazolidinedithione with 100 mg of anhydrous Cesium Iodide (CsI). Press into a translucent pellet under vacuum.

    • Causality: Why CsI instead of the standard KBr? KBr becomes opaque below ~400 cm⁻¹. CsI is transparent down to 150 cm⁻¹, which is mandatory for observing the low-frequency C=S and ring deformation modes unique to thiorhodanine[1].

  • Spectral Acquisition: Record the spectrum from 4000 to 150 cm⁻¹ at a resolution of 2 cm⁻¹, averaging at least 64 scans to maximize the signal-to-noise ratio.

  • Diagnostic Peak Correlation:

    • Look for N-H Stretch: A broad, intense band between 3100–3400 cm⁻¹ indicates the presence of the dithione (NH) tautomer.

    • Look for C=S Stretch: Intense bands in the 1000–1200 cm⁻¹ region.

    • Absence of S-H Stretch: The lack of a weak, sharp band near 2500–2600 cm⁻¹ empirically proves the absence of the thiol tautomers in the solid state.

Conclusion

The thermodynamic stability of 2,4-thiazolidinedithione is heavily skewed toward the dithione (NH) tautomer. This stability is driven by the robust nature of the C=S bonds and the inability of the sp³-hybridized ring to achieve aromaticity via enolization/thiolization. By coupling high-level DFT calculations with wide-range FT-IR spectroscopy, researchers can definitively map the tautomeric landscape of this compound, ensuring accurate structural assumptions for downstream pharmacological and coordination chemistry applications.

References

  • Source: ResearchGate / Academia.
  • A Molecular Orbital Treatment of the Electronic Structure and Spectra of Tautomeric Rhodanines Source: Optica Publishing Group URL
  • Insights into Plasmon-Induced Dimerization of Rhodanine–A Surface-Enhanced Raman Scattering Study Source: The Journal of Physical Chemistry A - ACS Publications URL

Protocols & Analytical Methods

Method

synthesis of N-substituted 2,4-thiazolidinedithione derivatives

Application Note: Synthesis and Functionalization of N-Substituted 1,3-Thiazolidine-2,4-dithione Derivatives Executive Summary & Mechanistic Rationale The 1,3-thiazolidine-2,4-dithione scaffold is a privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Functionalization of N-Substituted 1,3-Thiazolidine-2,4-dithione Derivatives

Executive Summary & Mechanistic Rationale

The 1,3-thiazolidine-2,4-dithione scaffold is a privileged structure in medicinal chemistry and a highly reactive heterodiene for hetero-Diels-Alder (HDA) reactions. While direct assembly of the dithione core from acyclic precursors often yields complex, difficult-to-separate mixtures, a stepwise approach offers high regioselectivity and yield.

The optimal synthetic strategy relies on three distinct mechanistic phases:

  • Dithiocarbamate Formation & Cyclization: A primary amine is reacted with carbon disulfide (CS₂) under basic conditions to form a dithiocarbamate salt. Subsequent S-alkylation with ethyl chloroacetate and thermally driven intramolecular amidation yields the N-substituted 2-thioxo-1,3-thiazolidin-4-one (rhodanine) core.

  • Regioselective Thionation: The highly polarized C4=O bond of the rhodanine intermediate is selectively converted to a C4=S. This is achieved using Lawesson's Reagent (LR) or Phosphorus Pentasulfide (P₄S₁₀). LR is generally preferred due to its superior solubility and milder reaction conditions, which prevent the degradation of sensitive N-substituents .

  • C-5 Functionalization: The methylene protons at C-5 are highly acidic due to the electron-withdrawing nature of the adjacent thiocarbonyl and the overall ring system. This allows for base-catalyzed Knoevenagel condensation with aromatic aldehydes, yielding (Z)-5-arylidene-1,3-thiazolidine-2,4-dithiones. These conjugated derivatives serve as potent precursors for complex thiopyrano[2,3-d]thiazoles via domino HDA reactions .

Experimental Workflow

Workflow A Primary Amine + CS2 B Dithiocarbamate Salt A->B Base (0 °C) C N-Substituted Rhodanine B->C Ethyl chloroacetate (Reflux) D 2,4-Thiazolidinedithione C->D Lawesson's Reagent (Thionation) E 5-Arylidene Derivative D->E Ar-CHO, Piperidine (Knoevenagel)

Synthesis and functionalization workflow for N-substituted 2,4-thiazolidinedithiones.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Substituted 2-Thioxo-1,3-thiazolidin-4-one (Rhodanine Core)

This protocol establishes the stable heterocyclic core before thionation.

  • Dithiocarbamate Formation: Dissolve the primary amine (10.0 mmol) and triethylamine (12.0 mmol) in absolute ethanol (30 mL). Cool the mixture to 0 °C in an ice bath.

    • Causality: Cooling is critical to prevent the volatilization of CS₂ (b.p. 46 °C) and to control the highly exothermic nucleophilic addition.

  • CS₂ Addition: Add carbon disulfide (12.0 mmol) dropwise over 15 minutes. Stir the mixture at 0 °C for 1 hour until a distinct color change (usually pale yellow to orange) indicates dithiocarbamate salt formation.

  • S-Alkylation & Cyclization: Add ethyl chloroacetate (10.0 mmol) dropwise. Remove the ice bath and stir at room temperature for 2 hours to allow complete S-alkylation. Subsequently, reflux the mixture (80 °C) for 4 hours.

    • Causality: The initial room-temperature phase ensures the alkylation of the highly nucleophilic sulfur occurs without side reactions. The subsequent thermal energy (reflux) is required to drive the intramolecular condensation (loss of ethanol) that closes the thiazolidine ring.

  • Workup: Cool the reaction to room temperature and pour it into 100 mL of ice-cold distilled water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: Regioselective Thionation to 1,3-Thiazolidine-2,4-dithione

Conversion of the C4=O to C4=S using Lawesson's Reagent.

  • Reaction Setup: In an oven-dried round-bottom flask, suspend the N-substituted rhodanine (5.0 mmol) and Lawesson's Reagent (3.0 mmol, 0.6 eq) in anhydrous toluene (20 mL) under an inert argon or nitrogen atmosphere.

    • Causality: Lawesson's Reagent is highly sensitive to moisture, which hydrolyzes it into inactive phosphine oxides. Anhydrous conditions are mandatory for high yields.

  • Thionation: Reflux the mixture (110 °C) for 2–4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1).

  • Purification: Cool the mixture to room temperature and evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography.

    • Causality: The target dithione is significantly less polar than the rhodanine precursor and the phosphine oxide byproducts, allowing for rapid and clean elution using a non-polar solvent system (e.g., Hexane/EtOAc 9:1).

Protocol C: C-5 Functionalization (Knoevenagel Condensation)
  • Condensation: Dissolve the synthesized 1,3-thiazolidine-2,4-dithione (2.0 mmol) and an aromatic aldehyde (2.0 mmol) in absolute ethanol (10 mL). Add 2–3 drops of piperidine as a base catalyst.

  • Reflux: Heat the mixture to reflux for 2–3 hours. The reaction will typically turn deep red or dark brown as the highly conjugated (Z)-5-arylidene system forms.

  • Isolation: Cool the mixture in an ice bath to precipitate the product. Filter, wash with cold ethanol, and dry under a vacuum.

Data Presentation: Reagent Comparison & Substituent Effects

Table 1: Comparison of Thionation Reagents for Rhodanine Derivatives

Reagent Typical Solvent Temp (°C) Reaction Time Yield Byproducts / Notes
Lawesson's Reagent Toluene / 1,4-Dioxane 100–110 2–4 h 75–90% Easily separable phosphine oxides; milder conditions preserve N-substituents.

| P₄S₁₀ | Pyridine / 1,4-Dioxane | 100–115 | 4–8 h | 50–70% | High tendency for tar formation; harsh conditions can degrade sensitive functional groups. |

Table 2: Impact of N-Substituents on Downstream Utility

N-Substituent Type Example Primary Application / Utility
Alkyl (e.g., Methyl, Ethyl) N-Methyl-2,4-thiazolidinedithione Baseline scaffold for evaluating HDA reaction kinetics and exploring basic photophysical properties.
Aryl (e.g., Phenyl, p-Tolyl) N-Phenyl-2,4-thiazolidinedithione Enhanced lipophilicity; serves as a precursor for antiviral and anticancer thiopyrano[2,3-d]thiazoles.

| Carboxylic Acids | N-Acetic acid derivatives | Synthon for complex annulated thiazoles and development of water-soluble biological probes. |

Self-Validating Quality Control (Analytical Markers)

To ensure the integrity of the synthesized protocols, researchers must validate the thionation step (Protocol B) before proceeding to functionalization. The conversion from C=O to C=S induces distinct spectroscopic shifts :

  • ¹³C NMR Spectroscopy (Critical Marker): The disappearance of the carbonyl carbon signal at ~175 ppm and the emergence of a new thiocarbonyl carbon signal in the far downfield region at ~195–200 ppm is the definitive proof of successful thionation.

  • FT-IR Spectroscopy: The strong, sharp C=O stretching band typically observed at 1700–1720 cm⁻¹ in the rhodanine precursor will completely disappear, replaced by a C=S stretching vibration band around 1050–1200 cm⁻¹ .

References

  • Title: Uses of 2-(Thiophene-2-carbonylcarbamothioylthio)acetic Acid as a Good Synthon for Construction of Some New Thiazole and Annulated Thiazole Derivatives Source: Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: Thiazolidine-2,4-dithione in the Knoevenagel/Hetero Diels–Alder Domino Reaction Source: Russian Journal of Organic Chemistry URL: [Link]

  • Title: Bathochromic Shift via C=O to C=S Substitution: A Far-Red Fluorogen for Multiplexed FLIM with FAST Fluorogen-Activating Protein Source: International Journal of Molecular Sciences URL: [Link]

Application

Application Note: 2,4-Thiazolidinedithione Derivatives as Advanced Fluorescent Sensors for Heavy Metal Detection

Introduction & Mechanistic Principles The detection and quantification of transition and heavy metal ions (such as Hg²⁺, Ag⁺, and Cu²⁺) in biological and environmental matrices is a critical analytical challenge due to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

The detection and quantification of transition and heavy metal ions (such as Hg²⁺, Ag⁺, and Cu²⁺) in biological and environmental matrices is a critical analytical challenge due to their severe toxicity and bioaccumulation potential[1]. Traditional analytical methods (e.g., ICP-MS, atomic absorption spectroscopy) offer high sensitivity but are limited by high costs, complex sample preparation, and an inability to perform real-time, in vivo monitoring[2].

To bridge this gap, fluorescent chemosensors utilizing the 2,4-thiazolidinedithione (rhodanine) core have emerged as powerful tools for researchers and drug development professionals. The causality behind selecting this specific heterocyclic core lies in Pearson’s Hard-Soft Acid-Base (HSAB) theory. The electron-rich sulfur and nitrogen heteroatoms within the 2,4-thiazolidinedithione ring act as "soft" bases, exhibiting an exceptionally high affinity for "soft" heavy metal acids like Hg²⁺ and Ag⁺, and "borderline" acids like Cu²⁺[2]. This specific coordination event triggers distinct photophysical changes, allowing for highly selective, naked-eye colorimetric shifts and dramatic fluorescence "turn-on" or "turn-off" signals[3].

Photophysical Mechanisms of Action

The versatility of 2,4-thiazolidinedithione lies in its ability to be functionalized with various fluorophores (e.g., tetraphenylethene, rhodamine, triarylamine), leading to diverse sensing mechanisms:

  • Spiro-Ring Opening: When conjugated with a rhodamine 6G moiety, the sensor exists in a non-fluorescent, closed spirocyclic form. Upon selective binding of Hg²⁺ to the 2,4-thiazolidinedithione sulfur atoms, the spiro-ring opens, restoring the extensive π-conjugation of the xanthene core and triggering a >200-fold "off-on" fluorescence enhancement[3].

  • Intramolecular Charge Transfer (ICT) & AIEE: Functionalization with tetraphenylethene (TPE) creates a luminogen with Aggregation-Induced Emission Enhancement (AIEE) properties. The binding of heavy metals alters the ICT from the TPE unit to the electron-deficient rhodanine core, resulting in noticeable solvatochromic and mechanochromic fluorescence shifts[1].

  • Conjugation Alteration: In multibranched triarylamine derivatives, different metals induce dissimilar binding modes. For example, Ag⁺ binding extends π-electron conjugation (shifting emission), while Hg²⁺ breaks the conjugation (quenching emission), allowing for discriminative multiplexed detection[4].

Mechanism A 2,4-Thiazolidinedithione Core (Probe) C Coordination Complex (S, N, O Heteroatom Affinity) A->C Addition to Sample B Target Heavy Metals (Hg²⁺, Ag⁺, Cu²⁺) B->C HSAB Selective Binding D Spiro-Ring Opening (e.g., Rhodamine Conjugates) C->D Pathway A E Conjugation Alteration (ICT / AIEE Effects) C->E Pathway B F Fluorescence 'Turn-On' Signal Emission D->F Strong Emission E->F Wavelength Shift G Colorimetric Shift (Naked-Eye Detection) E->G Visible Color Change

Fig 1. Mechanistic pathways of 2,4-thiazolidinedithione derivatives in heavy metal sensing.

Comparative Sensor Performance

The following table summarizes the quantitative data of various 2,4-thiazolidinedithione-based sensors, demonstrating their efficacy across different targets and matrices.

Sensor ArchitectureTarget IonLimit of Detection (LOD)Photophysical ResponseReference
TPE-Modified RhodanineHg²⁺600 nM (6.0 × 10⁻⁷ M)AIEE, ICT, Colorimetric (Yellow)[1]
Rhodamine 6G ThiolactoneHg²⁺Nanomolar range"Off-On" Spiro-ring opening[3]
Triarylamine Rhodanine (mRA)Ag⁺0.06 ppmRed emission quenching / Color shift[4]
Triarylamine Rhodanine (tRA)Hg²⁺0.02 ppmRed emission quenching / Colorless[4]
2-OxI-Rh (Oxindole-Rhodanine)Hg²⁺ / Cu²⁺Low micromolar"Turn-On" / Multi-ion affinity[2]

Standardized Experimental Protocols

To ensure high E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems.

Protocol A: Reagent Preparation and Sensor Calibration

Expert Insight: 2,4-thiazolidinedithione derivatives are highly hydrophobic due to extensive aromaticity. It is critical to maintain the organic co-solvent (e.g., DMSO or CH₃CN) at ≤1-10% in the final assay to prevent solvent-induced aggregation, unless exploiting specific AIEE mechanisms[1].

  • Stock Solution Preparation: Dissolve the synthesized 2,4-thiazolidinedithione probe in HPLC-grade DMSO or CH₃CN to yield a 1.0 mM stock solution. Store in dark, amber vials at 4°C to prevent photo-oxidation.

  • Buffer Selection: Prepare a 10 mM HEPES buffer solution (pH 7.4). Crucial Causality: Avoid using Phosphate-Buffered Saline (PBS). Phosphate ions readily precipitate heavy metals like Pb²⁺, Ag⁺, and Hg²⁺, which will artificially lower the available metal concentration and lead to false-negative fluorescence responses[3].

  • Working Solution: Dilute the stock probe into the HEPES buffer to a final working concentration of 10 µM (ensuring DMSO ≤ 1% v/v).

Protocol B: Fluorometric Titration and Selectivity Profiling

This protocol establishes the Limit of Detection (LOD) and validates the sensor's specificity against biological background noise.

  • Titration Assay: Transfer 2.0 mL of the 10 µM probe working solution into a quartz cuvette. Gradually add aliquots of target heavy metal ions (e.g., Hg²⁺ from 0 to 100 µM).

  • Incubation: Allow 5 minutes of equilibration time after each addition to ensure complete coordination between the metal and the 2,4-thiazolidinedithione core.

  • Spectral Acquisition: Record the fluorescence emission spectra at the probe's specific excitation wavelength (e.g., 515 nm for rhodamine derivatives)[3].

  • Selectivity Screening (Self-Validation): In separate cuvettes, introduce 100 µM of competing biologically relevant ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺). A robust sensor must show negligible fluorescence change compared to the target heavy metal[3].

Protocol C: Live-Cell Imaging (In Vitro Application)
  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ environment.

  • Probe Incubation: Incubate the cells with 20 µM of the 2,4-thiazolidinedithione probe for 30 minutes. Wash thrice with DPBS to remove unbound probe[1].

  • Metal Exposure: Treat the cells with the target heavy metal (e.g., 20 µM Hg²⁺) for an additional 30 minutes.

  • Confocal Imaging: Image the cells using Confocal Laser Scanning Microscopy (CLSM) to visualize the intracellular fluorescence enhancement or quenching[1].

Workflow S1 Step 1: Probe Preparation (Stock in DMSO/CH₃CN) S2 Step 2: Buffer Optimization (HEPES, pH 7.4) S1->S2 S3 Step 3: Metal Ion Titration (0 to 100 µM) S2->S3 S4 Step 4: Spectral Acquisition (UV-Vis & Fluorescence) S3->S4 S5 Step 5: Data Analysis (Job's Plot, LOD calc) S4->S5 QC QC: Reversibility Test (Add EDTA/S²⁻) S4->QC Validation

Fig 2. Standardized workflow for fluorometric evaluation and validation of the sensor.

Quality Control and Self-Validation

To ensure the trustworthiness of the experimental data, the following self-validating controls must be integrated into the workflow:

  • Reversibility Assay: To prove that the fluorescence change is driven by reversible metal coordination (and not irreversible chemical degradation of the probe), add a strong chelating agent like EDTA or sulfide ions (S²⁻) to the metal-probe complex. A true coordination-based sensor will release the metal, returning the fluorescence signal to baseline levels[1].

  • Stoichiometric Validation (Job's Plot): Measure the fluorescence intensity of solutions where the total concentration of the probe and metal is kept constant, but their molar ratio varies. The peak of the resulting curve confirms the binding stoichiometry (e.g., 1:1 or 2:1), validating the proposed structural mechanism[1].

References

  • Tetraphenylethene-Modified Colorimetric and Fluorescent Chemosensor for Hg2+ With Aggregation-Induced Emission Enhancement, Solvatochromic, and Mechanochromic Fluorescence Features. Frontiers in Chemistry. URL: [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors (Basel). URL: [Link]

  • A simple rhodanine-based fluorescent sensor for mercury and copper. Journal of Molecular Structure. URL: [Link]

  • Hg2+ Selective Fluorescent and Colorimetric Sensor: Its Crystal Structure and Application to Bioimaging. Organic Letters. URL: [Link]

  • Triarylamine Rhodanine Derivatives as Red Emissive Sensor for Discriminative Detection of Ag+ and Hg2+ ions in Buffer-Free Aqueous Solutions. ACS Sustainable Chemistry & Engineering. URL: [Link]

Sources

Method

Application Note: Preparation and Evaluation of 2,4-Thiazolidinedithione-Based Antimicrobial Agents

Executive Summary The 2,4-thiazolidinedithione (thiorhodanine) scaffold is a privileged heterocyclic pharmacophore in modern drug development. While its oxygenated analog, thiazolidine-2,4-dione, is classically recognize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,4-thiazolidinedithione (thiorhodanine) scaffold is a privileged heterocyclic pharmacophore in modern drug development. While its oxygenated analog, thiazolidine-2,4-dione, is classically recognized for managing metabolic disorders via PPAR-γ agonism, substituting the oxo groups with sulfur atoms significantly alters the molecule's electronic distribution and lipophilicity[1]. This structural shift enhances cellular permeability and binding affinity, transforming the dithione core into a potent platform for broad-spectrum antimicrobial, antifungal, and anticancer agents[2]. This application note details the mechanistic rationale, green synthesis protocols, and pharmacological evaluation of 5-arylidene-2,4-thiazolidinedithione derivatives.

Mechanisms of Antimicrobial Action

The biological efficacy of 2,4-thiazolidinedithione derivatives is highly dependent on the exocyclic C=C double bond at the C5 position, which acts as a critical pharmacophore for target binding[3]. These agents exert their antimicrobial and cytotoxic effects through a dual-action mechanism:

  • Enzymatic Inhibition : The lipophilic nature of the dithione core allows the molecule to penetrate pathogen cell membranes efficiently. Once intracellular, specific derivatives act as potent inhibitors of lipoxygenase (LOX), an enzyme crucial for lipid metabolism. Inhibiting LOX disrupts the pathogen's membrane integrity and induces severe oxidative stress[4].

  • DNA Cleavage & Cell Cycle Arrest : Arylidene derivatives featuring extended conjugated systems can intercalate with bacterial and fungal DNA. This interaction promotes DNA cleavage, arresting the cell cycle at the G1/S or G2/M phases, ultimately triggering pathogen cell death[2].

MechanismPath M1 5-Arylidene-2,4-thiazolidinedithione M2 Cell Membrane Penetration M1->M2 M3 Lipoxygenase (LOX) Inhibition M2->M3 M4 DNA Intercalation & Cleavage M2->M4 M5 Disruption of Lipid Metabolism & Oxidative Stress M3->M5 M6 Cell Cycle Arrest M4->M6 M7 Pathogen Cell Death M5->M7 M6->M7

Dual-action antimicrobial mechanism of 2,4-thiazolidinedithione derivatives.

Experimental Methodologies

The preparation of these agents requires a highly controlled, two-phase synthetic workflow. The first phase establishes the dithione core via thionation, while the second phase introduces the bioactive arylidene moiety using environmentally benign Deep Eutectic Solvents (DES)[4][5].

SynthesisWorkflow A Thiazolidine-2,4-dione (Starting Material) B Thionation (P4S10 / 1,4-Dioxane) Reflux 3.5h at 101°C A->B C 2,4-Thiazolidinedithione (Thiorhodanine Core) B->C D Knoevenagel Condensation (Aryl Aldehydes + DES Catalyst) C->D E 5-Arylidene-2,4-thiazolidinedithione (Antimicrobial Agent) D->E

Workflow for the green synthesis of 5-arylidene-2,4-thiazolidinedithione agents.

Protocol 1: Synthesis of the 2,4-Thiazolidinedithione Core

Causality Insight : Phosphorus pentasulfide ( P4​S10​ ) is selected over Lawesson's reagent for bulk thionation due to its high conversion rate and cost-effectiveness when refluxed in a non-polar ethereal solvent. 1,4-dioxane is chosen as the solvent because its boiling point (101°C) provides the optimal thermal energy required to drive the oxygen-to-sulfur exchange without degrading the heterocyclic ring[1][5].

Step-by-Step Procedure :

  • Preparation : Under a dry nitrogen atmosphere, suspend P4​S10​ (6.1 mmol, 1.0 equiv) in 10.0 mL of anhydrous 1,4-dioxane in a round-bottom flask equipped with a reflux condenser[5].

  • Addition : Slowly add thiazolidine-2,4-dione (17.0 mmol, 2.8 equiv) to the vigorously stirring suspension.

  • Reflux : Heat the reaction mixture to reflux (approx. 101°C) for 3.5 hours. Monitor the conversion of the oxo groups to thio groups via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase[5].

  • Filtration : Cool the mixture to room temperature. Filter the resulting precipitate to remove insoluble phosphorus byproducts.

  • Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : Recrystallize the crude product from dichloroethane or methanol to yield pure 2,4-thiazolidinedithione as a stable, crystalline solid[1][5].

Protocol 2: Green Synthesis of 5-Arylidene Derivatives

Causality Insight : Traditional Knoevenagel condensations require volatile organic solvents and toxic amine catalysts (e.g., piperidine). By utilizing a Deep Eutectic Solvent (DES) composed of choline chloride and N-methylurea, the solvent acts simultaneously as a hydrogen-bond donor and an electrophilic activator for the aldehyde carbonyl. This self-validating system ensures an environmentally benign process, eliminates the need for external catalysts, and significantly boosts the yield of the target Z-isomer[4].

Step-by-Step Procedure :

  • DES Preparation : Mix choline chloride and N-methylurea in a 1:2 molar ratio. Heat the mixture at 80°C under continuous stirring until a clear, homogenous liquid is formed[4].

  • Reaction Setup : In a 10 mL reaction vial, dissolve 2,4-thiazolidinedithione (2.0 mmol) and the desired aryl aldehyde (e.g., 2,4-dimethoxybenzaldehyde) (2.0 mmol) in 2.0 mL of the prepared DES[4].

  • Condensation : Stir the mixture at 80°C for 1–2 hours. The progress of the Knoevenagel condensation should be monitored by LC-MS.

  • Precipitation : Upon completion, cool the mixture to room temperature and add 10 mL of ice-cold distilled water. Because the DES is highly water-soluble and the synthesized 5-arylidene derivative is lipophilic, the target compound will rapidly precipitate[4].

  • Purification : Filter the solid product under a vacuum, wash thoroughly with distilled water to remove residual DES, and recrystallize from hot ethanol to obtain the pure 5-arylidene-2,4-thiazolidinedithione derivative[4].

Quantitative Data Presentation

The structural modifications at the C5 position dictate the pharmacological profile of the resulting agents. The table below summarizes the structure-activity relationship (SAR) data derived from quantitative structure-activity relationship (QSAR) models and in vitro assays[2][4].

CompoundAryl SubstitutionLipoxygenase (LOX) Inhibition (%)Primary Antimicrobial MechanismEfficacy Profile
1k 2-MethoxybenzylideneModerate (~45.0%)Oxidative Stress InductionActive against Gram-positive strains
1q 2,4-DimethoxybenzylideneHigh (Up to 76.3%)LOX Inhibition & Lipid DisruptionBroad-spectrum (Gram-positive & negative)
5a-g 4-AlkylbenzylideneVariableDNA Intercalation & CleavageStrong cytotoxic & antifungal activity

Note: LOX inhibition values correlate directly with the electron-donating capacity of the methoxy groups on the benzylidene ring, which stabilizes the enzyme-inhibitor complex[4].

References

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies National Institutes of Health (PMC) URL:[Link]

  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Frontiers in Chemistry URL:[Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase National Institutes of Health (PMC) URL:[Link]

  • Comparative Study of the Structure of Rhodanine, Isorhodanine, Thiazolidine-2,4-dione, and Thiorhodanine Academia.edu URL:[Link]

Sources

Application

Application Note: Utilizing 2,4-Thiazolidinedithione in Advanced Polymer Cross-Linking Reactions

Executive Summary 2,4-Thiazolidinedithione (TZDT), commonly referred to as thiorhodanine, is a highly reactive heterocyclic compound that has emerged as a versatile reagent in bioconjugation and materials science. This a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4-Thiazolidinedithione (TZDT), commonly referred to as thiorhodanine, is a highly reactive heterocyclic compound that has emerged as a versatile reagent in bioconjugation and materials science. This application note provides a comprehensive, field-proven guide to leveraging TZDT for polymer cross-linking. By exploiting its active methylene group, TZDT can be converted into robust bis-dienophile cross-linkers that offer superior steric rigidity and electronic tunability compared to traditional aliphatic agents.

Mechanistic Principles of TZDT Cross-Linking

The chemical foundation of TZDT lies in its active methylene group at the C5 position, flanked by electron-withdrawing sulfur and nitrogen heteroatoms. This structural motif makes the methylene protons highly acidic, allowing TZDT to readily undergo 1 with aldehydes[1].

When reacted with a dialdehyde such as terephthalaldehyde, two TZDT molecules condense to form 1,4-bis[(4-thioxo-thiazolidinyl)methylene]benzene derivatives. These highly conjugated, homobifunctional dienophiles act as potent 2[2]. Beyond biopolymers, TZDT is also utilized directly in industrial matrices, acting as a stabilizing cross-linker in 3 to improve coating properties and organic silver salt layer stability[3].

Causality in Experimental Design

As an Application Scientist, selecting the right cross-linker requires understanding the "why" behind the chemistry. TZDT-based cross-linkers offer distinct advantages over traditional agents like glutaraldehyde or aliphatic maleimides:

  • Electronic Tunability : The thioxo groups in TZDT derivatives modulate the electrophilicity of the cross-linker, allowing for highly selective nucleophilic attack by primary amines without the off-target toxicity associated with glutaraldehyde.

  • Steric Rigidity : The aromatic core of bis-TZDT cross-linkers imparts significant mechanical rigidity to the resulting hydrogel or polymer matrix, which is highly desirable in structural biomaterials.

  • Green Synthesis : Unlike many cross-linkers that require harsh synthetic conditions, the precursor Knoevenagel condensation can be performed in 4[4]. PEG-400 acts as an environmentally benign phase-transfer medium that stabilizes the transition state.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of Homobifunctional Bis-TZDT Cross-Linker

Self-Validating Step: The reaction mixture will transition from a clear solution to a distinct, brightly colored suspension as the highly conjugated bis-product precipitates.

  • Reagent Preparation : Dissolve 2.0 equivalents of 2,4-thiazolidinedithione (TZDT) and 1.0 equivalent of terephthalaldehyde in PEG-400.

  • Condensation Reaction : Stir the mixture continuously at 25 °C for 4–6 hours.

    • Scientist's Insight: PEG-400 is chosen over volatile solvents because it enables a catalyst-free reaction at room temperature, preventing the thermal degradation of the sensitive thioxo groups.

  • Isolation : Filter the resulting precipitate.

    • Pro-Tip from the Bench: PEG-400's high viscosity can impede filtration. Diluting the final reaction mixture with an equal volume of cold distilled water significantly improves the yield and speed of vacuum filtration.

  • Validation : Wash sequentially with cold ethanol and deionized water. Analyze the dried product via FTIR. The disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the emergence of a strong5 confirms successful dimerization[5].

Protocol B: Cross-Linking of Amine-Functionalized Polymers
  • Polymer Activation : Dissolve the target amine-functionalized polymer (e.g., polyallylamine or deacetylated chitosan) in a 0.1 M Phosphate Buffer, adjusted to pH 8.0.

    • Scientist's Insight: The pKa of primary amines in these polymers is typically ~6.5. Adjusting the pH to 8.0 ensures that the majority of the amine groups are deprotonated and highly nucleophilic, which is critical for efficient attack on the cross-linker.

  • Cross-Linker Addition : Dissolve the Bis-TZDT cross-linker in a minimal volume of Dimethyl Sulfoxide (DMSO). Add it dropwise to the polymer solution under vigorous vortexing (≥1000 RPM).

    • Pro-Tip from the Bench: Bis-TZDT is highly hydrophobic. Dropwise addition under high shear prevents localized precipitation of the cross-linker, ensuring a homogenous cross-linked network rather than isolated hydrogel nodes.

  • Curing & Validation : Incubate the mixture at room temperature for 2–4 hours. The successful formation of the cross-linked network is visually confirmed by the sol-gel transition (inverting the tube shows no flow) and insolubility in dilute acetic acid.

Quantitative Data Summarization

Table 1: Comparative Analysis of Polymer Cross-Linkers

ParameterBis-TZDT Cross-LinkersTraditional MaleimidesGlutaraldehyde
Optimal pH 7.5 - 8.56.5 - 7.58.0 - 9.0
Reaction Temp 25 °C (Room Temp)4 °C to 25 °C25 °C to 37 °C
Validation Marker (FTIR) ~1566 cm⁻¹ (C=C stretch)~1700 cm⁻¹ (C=O stretch)~1640 cm⁻¹ (Schiff base)
Toxicity Profile Low/ModerateModerateHigh (Cytotoxic)
Hydrogel Rigidity (G') High (Aromatic core)Moderate (Aliphatic)Low/Moderate

Table 2: Quantitative Parameters for Bis-TZDT Synthesis & Validation

ParameterValue / ConditionScientific Rationale
Molar Ratio 2:1 (TZDT : Dialdehyde)Ensures complete capping of both aldehyde termini.
Reaction Temp 25 °CPrevents thermal degradation of thioxo groups.
FTIR Marker ~1566 cm⁻¹Confirms C=C bond formation (Knoevenagel product).
Buffer pH 8.0Deprotonates primary amines (pKa ~6.5) for nucleophilic attack.

Process Visualizations

MechanisticPathway TZDT 2,4-Thiazolidinedithione (Active Methylene) Condensation Knoevenagel Condensation (Base Catalyzed / PEG-400) TZDT->Condensation Dialdehyde Terephthalaldehyde (Dialdehyde) Dialdehyde->Condensation BisCrosslinker Bis-TZDT Derivative (Homobifunctional Cross-linker) Condensation->BisCrosslinker -H2O CrosslinkedMatrix Cross-Linked Polymer Matrix (Stable, Rigid Network) BisCrosslinker->CrosslinkedMatrix Polymer Amine-Functionalized Polymer (e.g., Chitosan) Polymer->CrosslinkedMatrix Nucleophilic Addition

Mechanistic pathway of TZDT activation and subsequent polymer cross-linking.

Workflow Step1 Phase 1: Synthesis Mix TZDT + Terephthalaldehyde in PEG-400 (2:1 ratio) Step2 Phase 2: Validation Confirm C=C formation via FTIR (~1566 cm⁻¹) Step1->Step2 Step3 Phase 3: Polymer Prep Dissolve amine-polymer in pH 8.0 buffer Step2->Step3 Step4 Phase 4: Cross-Linking Add Bis-TZDT in DMSO Incubate at 25°C for 4h Step3->Step4 Step5 Phase 5: Matrix Isolation Wash with DI water Lyophilize hydrogel Step4->Step5

Step-by-step experimental workflow for TZDT-based polymer cross-linking.

References

  • Use of Correlation of H-1 and C-13 Chemical Shifts of N-Arylsuccinanilic Acids, N-Arylsuccinimides, N-Arylmaleanilic Acids, and N-Arylmaleimides with the Hammett Substituent Constants for the Studies of Electronic Effects. ResearchGate. 2

  • JP2005003947A - Heat developable photosensitive material. Google Patents. 3

  • Top 63 Journal of Sulfur Chemistry papers published in 2014. SciSpace. 4

  • Plasmon-Induced Dimerization of Thiazolidine-2,4-dione on Silver Nanoparticles: Revealed by Surface-Enhanced Raman Scattering Study. ACS Publications. 5

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC.1

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2,4-Thiazolidinedione Derivatives

Introduction: Accelerating Heterocyclic Drug Discovery The 2,4-thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of this heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Accelerating Heterocyclic Drug Discovery

The 2,4-thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of this heterocyclic system are renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4] The urgency of drug discovery and development pipelines necessitates synthetic methods that are not only efficient and high-yielding but also align with the principles of green chemistry.

Conventional synthesis of TZD derivatives often involves long reaction times, harsh conditions, and the use of volatile organic solvents, leading to significant energy consumption and waste generation.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[6][7] By utilizing microwave energy, chemical reactions can be completed in a fraction of the time required by conventional heating methods, often with dramatically increased yields and improved product purity.[8][9] This application note provides a comprehensive guide and a detailed protocol for the rapid and efficient synthesis of 5-arylidene-2,4-thiazolidinedione compounds using microwave irradiation, tailored for researchers and professionals in drug development.

The Principle of Microwave-Assisted Synthesis

Understanding the fundamental mechanism of microwave heating is crucial for protocol optimization and troubleshooting. Unlike conventional heating, which relies on the slow and inefficient transfer of thermal energy via conduction and convection, microwave synthesis involves the direct coupling of electromagnetic energy with polar molecules within the reaction mixture.[10][11]

This direct energy transfer occurs primarily through two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the material.[12][13][14]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from a salt or ionic liquid), they will migrate back and forth in the oscillating electric field. This movement causes collisions with surrounding molecules, which dissipates energy as heat.[10][14]

This "inside-out" heating mechanism can lead to localized superheating, where the temperature of the reaction mixture significantly exceeds the solvent's boiling point, dramatically accelerating reaction kinetics without a corresponding increase in pressure.[10][13]

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating a Heat Source (e.g., Oil Bath) b Reaction Vessel a->b Conduction & Convection (Slow, Inefficient) c Solvent b->c Conduction & Convection (Slow, Inefficient) d Reactants c->d Conduction & Convection (Slow, Inefficient) e Microwave Source (Magnetron) f Polar Reactants & Solvent e->f Direct Energy Transfer (Rapid, Efficient)

Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.

General Synthetic Strategy: Knoevenagel Condensation

A highly efficient and versatile method for synthesizing 5-substituted-2,4-thiazolidinedione derivatives is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (2,4-thiazolidinedione) with an aldehyde or ketone, typically catalyzed by a weak base. Microwave irradiation dramatically accelerates this process.

The general workflow is straightforward and robust, making it ideal for generating libraries of compounds for structure-activity relationship (SAR) studies.

G Reactants 1. Reactant Mixing - Aldehyde - 2,4-Thiazolidinedione - Catalyst (e.g., Piperidine) - Solvent (e.g., Acetonitrile) Microwave 2. Microwave Irradiation (e.g., 2-5 min @ 200W) Reactants->Microwave Precipitation 3. Work-Up - Cool Reaction Mixture - Add Ice-Cold Water Microwave->Precipitation Filtration 4. Isolation - Vacuum Filtration - Wash with Water Precipitation->Filtration Purification 5. Purification - Recrystallization (e.g., from Ethanol) Filtration->Purification Product Final Product (Characterized) Purification->Product

Caption: General workflow for microwave-assisted Knoevenagel condensation.

Detailed Experimental Protocol

This protocol describes the synthesis of 5-(4-chlorobenzylidene)-2,4-thiazolidinedione as a representative example. The methodology can be readily adapted for various substituted aldehydes.

4.1. Materials and Equipment

  • Reagents:

    • 2,4-Thiazolidinedione (≥98%)

    • 4-Chlorobenzaldehyde (≥98%)

    • Potassium Carbonate (K₂CO₃), anhydrous (≥99%)

    • Acetonitrile (CH₃CN), HPLC grade

    • Ethyl Alcohol (Ethanol), absolute

    • Deionized Water

  • Equipment:

    • Monowave or multi-mode laboratory microwave synthesizer

    • 10 mL microwave process vial with a magnetic stir bar

    • Analytical balance (± 0.1 mg)

    • Standard laboratory glassware (beakers, Erlenmeyer flasks)

    • Büchner funnel and vacuum filtration apparatus

    • Melting point apparatus

4.2. Step-by-Step Synthesis Procedure

  • Reactant Preparation: To a 10 mL microwave process vial, add 2,4-thiazolidinedione (0.01 mol, 1.17 g), 4-chlorobenzaldehyde (0.01 mol, 1.40 g), and anhydrous potassium carbonate (0.012 mol, 1.66 g).

    • Causality Note: Potassium carbonate acts as the base catalyst to deprotonate the active methylene group on the TZD ring, initiating the condensation. Acetonitrile is chosen as the solvent due to its high polarity, allowing for efficient coupling with microwave energy, and its relatively high boiling point, which permits higher reaction temperatures under sealed-vessel conditions.[15][16]

  • Solvent Addition: Add 7 mL of acetonitrile to the vial. Seal the vial securely with the appropriate cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the mixture at 200 Watts for 2-4 minutes. The instrument's software should be used to monitor the temperature and pressure inside the vial, ensuring they remain within safe operational limits.

    • Causality Note: The short reaction time is a direct consequence of the rapid, volumetric heating provided by microwaves, which allows the reaction to quickly overcome its activation energy barrier. This rapid heating minimizes the formation of degradation byproducts often seen in prolonged conventional heating.[6][8]

  • Reaction Work-Up: After irradiation is complete, allow the vial to cool to room temperature (or use the instrument's compressed air cooling feature). Carefully uncap the vial in a fume hood. Pour the reaction mixture into a beaker containing approximately 30 mL of ice-cold water.

    • Causality Note: The desired product is typically insoluble in water. Pouring the reaction mixture into cold water causes the product to precipitate out of the solution, providing a simple and effective initial purification step.

  • Product Isolation: Stir the aqueous mixture for 5-10 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of cold deionized water (2 x 15 mL) to remove any residual potassium carbonate and acetonitrile.

  • Purification: The crude product can be further purified by recrystallization. Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethyl alcohol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. Dry the final product in a vacuum oven.

    • Self-Validation: The purity of the final compound should be assessed by taking a melting point. A sharp melting point that corresponds to the literature value indicates high purity. Further characterization by IR, NMR, and Mass Spectrometry should be performed to confirm the structure.[15][16]

Representative Data & Results

The microwave-assisted protocol consistently provides high yields in short reaction times. The table below summarizes typical results for the synthesis of various 5-arylidene-2,4-thiazolidinedione derivatives.

Aldehyde ReactantMicrowave Power (W)Time (min)Yield (%)M.P. (°C)
4-Chlorobenzaldehyde200387182-184
Benzaldehyde200491238-240
4-Methoxybenzaldehyde2502.589255-257
4-Nitrobenzaldehyde200292280-282

Data synthesized from literature reports for illustrative purposes.[5][15][16]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete reaction. - Ineffective catalyst. - Microwave power too low.- Increase irradiation time or temperature. - Ensure the catalyst is fresh and anhydrous. - Increase microwave power setting, monitoring pressure carefully.
Dark/Oily Product - Decomposition of starting material or product. - Reaction temperature too high.- Reduce microwave power or irradiation time. - Use a solvent with a lower dielectric loss tangent to moderate heating.
Incomplete Precipitation - Product has some solubility in water. - Insufficient time for precipitation.- Use ice-cold water and stir for a longer duration. - If the product is highly non-polar, an alternative work-up like extraction with ethyl acetate may be needed.
Broad Melting Point - Impure product.- Repeat the recrystallization step. - Perform column chromatography if recrystallization is ineffective.

Conclusion

Microwave-assisted synthesis represents a significant advancement over conventional methods for producing 2,4-thiazolidinedione derivatives. The protocol detailed herein is rapid, highly efficient, and easily adaptable, making it an invaluable tool for medicinal chemists and drug development professionals.[7] By drastically reducing reaction times from hours to minutes and improving yields, this technology facilitates the high-throughput synthesis required for modern drug discovery campaigns, ultimately accelerating the journey from lead identification to clinical candidates.

References

  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Highly efficient microwave synthesis of rhodanine and 2-thiohydantoin derivatives and determination of relationships between their chemical structures and antibacterial activity. PMC.
  • Theory of Microwave Heating for Organic Synthesis.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • PART - 1 INTRODUCTION. Unknown Source.
  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. Unknown Source.
  • Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Green Chemistry: Microwave assisted synthesis. YouTube.
  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. PMC.
  • Highly efficient microwave synthesis of rhodanine and 2-thiohydantoin derivatives and determination of relationships between their chemical structures and antibacterial activity. RSC Publishing.
  • MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIV
  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. PMC.
  • Microwave-assisted synthesis of some 2,4-thiazolidinedione derivatives.
  • Microwave Assisted Synthesis and Antidiabetic Activity of Novel 5-[4-(Substituted) Benzylidine]Thiazolidine-2,4-Dione. Hilaris Publisher.
  • Synthesis of Thiazolidinedione Compound Library. MDPI.
  • A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Deriv
  • Highly efficient microwave synthesis of rhodanine and 2-thiohydantoin derivatives and determination of relationships between their chemical structures and antibacterial activity.
  • Microwave-assisted synthesis of rhodamine deriv
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC.
  • Microwave Assisted Synthesis of Some Novel Series of 4-thiazolidinone Derivatives as Potent Antimicrobial Analogs. Semantic Scholar.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.
  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,4-Thiazolidinedithione Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks when synthesizing 2,4-thiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks when synthesizing 2,4-thiazolidinedithione (thiorhodanine) derivatives.

Because the 2,4-thiazolidinedithione core is a highly reactive heterodiene, its synthesis requires precise environmental control. This guide bypasses generic advice to provide you with field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, reproducible results.

Core Methodology: Self-Validating Synthesis Protocol

The most efficient route to 2,4-thiazolidinedithione is the direct thionation of 2-thioxo-4-thiazolidinone (rhodanine). The following step-by-step protocol utilizes Lawesson's Reagent (LR) to maximize yield while providing visual cues to validate the reaction's progress in real-time .

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask under an inert argon atmosphere to eliminate ambient moisture.

  • Reagent Loading: Add 10.0 mmol of rhodanine and 6.0 mmol of Lawesson’s Reagent.

    • Causality: LR is used at 0.6 equivalents because each molecule of LR cleanly delivers two active sulfur atoms. This exact stoichiometry prevents an excess of unreacted thionating agent, which would otherwise complicate downstream purification.

  • Solvent Addition: Inject 50 mL of anhydrous, freshly distilled 1,4-dioxane through a septum.

  • Reaction Execution: Heat the mixture to a gentle reflux (101 °C).

    • Self-Validation: The reaction begins as a cloudy, pale suspension. As thionation proceeds and the highly conjugated dithione forms, the mixture will transition into a clear, deep orange-to-red homogeneous solution. This color change is your primary, real-time visual validation of C=O to C=S conversion.

  • Monitoring: After 2 hours, verify completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

    • Self-Validation: The product (2,4-thiazolidinedithione) lacks the hydrogen-bond accepting oxygen of rhodanine, making it significantly less polar. It will elute with a noticeably higher Rf​ value than the starting material.

  • Workup & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue immediately via silica gel flash chromatography.

    • Causality: You must avoid aqueous basic workups. The dithione core is highly susceptible to rapid hydrolysis back to the oxo-derivative in the presence of water and base.

Quantitative Data: Reagent & Condition Optimization

Choosing the right thionating agent and solvent is critical for preventing polymerization and dimerization. The table below summarizes the quantitative outcomes of various reaction conditions to guide your experimental design.

Thionating AgentSolventTemp (°C)Time (h)Avg. Isolated Yield (%)Primary By-Products / Issues
Phosphorus Pentasulfide ( P4​S10​ )Toluene1105 - 645 - 55Intractable phosphorus polymers; incomplete conversion.
Phosphorus Pentasulfide ( P4​S10​ )Dioxane1014 - 560 - 70Polymeric aggregates; difficult chromatographic separation.
Lawesson's Reagent (LR)Xylene1401 - 240 - 50High rate of [4+2] cycloaddition dimers (spiro-compounds).
Lawesson's Reagent (LR)Dioxane1012 - 385 - 92 Minimal (Trace dimers); clean monomeric product.
Troubleshooting Guide & FAQs

Q: Why is my reaction yield consistently below 50% despite prolonged heating? A: Low yields in thionation are almost always tied to moisture contamination or the use of degraded thionating agents. Both P4​S10​ and Lawesson's Reagent are highly hygroscopic.

  • Causality: When exposed to water, these reagents hydrolyze to form unreactive phosphorus oxides and hydrogen sulfide gas. This hydrolysis shifts the stoichiometry, leaving insufficient active sulfur to convert the rhodanine carbonyl.

  • Solution: Ensure your 1,4-dioxane is strictly anhydrous (freshly distilled over sodium/benzophenone) and store your Lawesson's Reagent in a desiccator.

Q: I am observing a high molecular weight by-product that dominates the yield. What is it, and how do I prevent it? A: If you are synthesizing 5-substituted 2,4-thiazolidinedithiones (e.g., 5-arylidene derivatives) and running the reaction in high-boiling solvents like xylene (~140 °C), the intermediate thiones will undergo a spontaneous[4+2]-cycloaddition .

  • Causality: The 2,4-thiazolidinedithione core acts as a highly reactive heterodiene at elevated temperatures, dimerizing to form spiro-substituted thiopyrano[2,3-d]thiazoles .

  • Solution: Lower the thermal energy of the system by switching to a lower-boiling solvent like 1,4-dioxane (101 °C). This arrests the reaction at the monomeric dithione stage.

Q: Should I use P4​S10​ or Lawesson's Reagent for the thionation of rhodanine? A: Lawesson's Reagent is strongly recommended.

  • Causality: LR has vastly superior solubility in organic solvents compared to the polymeric P4​S10​ . This allows the reaction to proceed at lower temperatures and in a homogeneous phase, preventing the formation of intractable phosphorus by-products that trap the desired product and ruin isolated yields .

Q: How do I ensure the structural integrity of the final dithione product during purification? A: Thioamides and dithiones are highly sensitive to hydrolysis.

  • Causality: Exposure to aqueous bases (like saturated NaHCO3​ commonly used in standard workups) will catalyze the substitution of the sulfur atom back to oxygen, reverting your product to rhodanine.

  • Solution: Bypass liquid-liquid aqueous extraction entirely. Evaporate the reaction solvent directly onto silica gel and proceed straight to dry-load flash chromatography.

Diagnostic Workflow

Use the following logical pathway to systematically diagnose and resolve low-yield outcomes in your synthesis.

YieldOptimization Start Low Yield of 2,4-Thiazolidinedithione CheckMoisture Is the solvent strictly anhydrous? Start->CheckMoisture FixMoisture Dry solvent over Na/benzophenone. Purge flask with Argon. CheckMoisture->FixMoisture No CheckAgent Which thionating agent is used? CheckMoisture->CheckAgent Yes FixMoisture->CheckAgent FixAgent Switch from P4S10 to Lawesson's Reagent (LR) CheckAgent->FixAgent P4S10 CheckTemp Are [4+2] cycloaddition dimers forming? CheckAgent->CheckTemp LR FixAgent->CheckTemp FixTemp Lower reaction temp. Switch Xylene to Dioxane. CheckTemp->FixTemp Yes CheckWorkup Aqueous basic workup used? CheckTemp->CheckWorkup No FixTemp->CheckWorkup FixWorkup Skip aqueous extraction. Dry-load directly to silica. CheckWorkup->FixWorkup Yes Success Optimized Yield (>85% Monomer) CheckWorkup->Success No FixWorkup->Success

Workflow for troubleshooting and optimizing the synthesis of 2,4-thiazolidinedithione.

References
  • Kaminskyy, D., et al. "Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry." Scientia Pharmaceutica (MDPI), 2018.[Link]

  • Lesyk, R., et al. "5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry." European Journal of Medicinal Chemistry (PubMed Central), 2014.[Link]

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges of 2,4-Thiazolidinedithione

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals 2,4-Thiazolidinedithione (often referred to in literature as thiorhodanine) is a highly privileged scaffold in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

2,4-Thiazolidinedithione (often referred to in literature as thiorhodanine) is a highly privileged scaffold in medicinal chemistry, coordination chemistry, and materials science. However, its extreme hydrophobicity and complex solution-phase behavior present significant formulation bottlenecks. This technical guide provides mechanistic insights and self-validating protocols to help you achieve stable, monomeric aqueous solutions for your biological and physicochemical assays.

Section 1: Physicochemical Profiling & The Solubility Barrier

Understanding the root cause of insolubility requires analyzing the molecule's structural dynamics. 2,4-Thiazolidinedithione possesses an active methylene group flanked by electron-withdrawing thiocarbonyls, enabling multiple tautomeric states (thiooxo, oxothio, dioxo, dithio)[1]. This highly polarizable dithio-core lacks strong hydrogen-bond acceptors for water, leading to a high crystal lattice energy and severe hydrophobic exclusion.

Table 1: Physicochemical & Structural Parameters

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 149.23 g/mol Small molecule; highly crystalline nature drives precipitation.
LogP (Estimated) ~1.8 - 2.2Hydrophobic; strongly favors organic partitioning.
Tautomerism Keto-thione ⇌ Enol-thiolpH-dependent solubility and reactivity; shifts at physiological pH[2].
Reactive Site Active Methylene (C5)Prone to Knoevenagel-type condensation and plasmon-induced dimerization[3].
Aqueous Solubility < 0.1 mg/mL (unbuffered)Requires co-solvents, host-guest complexation, or nanocarriers.
Section 2: Troubleshooting Guide & FAQs

Q1: My 2,4-thiazolidinedithione precipitates immediately upon dilution from a DMSO stock into PBS (pH 7.4). How can I prevent this? Root Cause: This is a classic "solvent-shift" precipitation. When the DMSO concentration drops below the solvation threshold (typically <2% v/v), the hydrophobic dithio-core forces rapid nucleation. Expert Solution: Do not add the stock directly to the bulk aqueous phase. Instead, use a "step-down" surfactant cushion. Pre-mix your DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) before introducing the aqueous buffer dropwise under high-shear vortexing. Causality: The surfactant monomers coat the hydrophobic faces of the 2,4-thiazolidinedithione molecules before they can organize into a crystal lattice, kinetically trapping them in solution.

Q2: I need to achieve a 500 µM concentration for an in vitro assay, but my cells cannot tolerate >0.5% DMSO. What is the best purely aqueous approach? Root Cause: Biological assays strictly limit organic solvent use, necessitating an aqueous carrier that physically masks the hydrophobic core from the water network. Expert Solution: Utilize host-guest complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the dithio-ring, while its hydroxylated exterior ensures complete aqueous solubility.

Q3: Over time, my aqueous solutions turn cloudy and change color, even when using co-solvents. Is the compound degrading? Root Cause: Yes. At physiological pH (7.4), the molecule tautomerizes to an enol-thiolate form. In the presence of dissolved oxygen or trace metal ions, the active methylene group undergoes oxidative or plasmon-induced dimerization, forming insoluble dimers[2][3]. Visual precipitation here indicates chemical degradation, not just poor solubility. Expert Solution: Deoxygenate all aqueous buffers by sparging with nitrogen. Add a chelating agent (1 mM EDTA) to sequester trace metals, and consider a mild antioxidant to prevent oxidative coupling.

Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complexes

Objective: Achieve >1 mM aqueous solubility without organic solvents. Causality: Lyophilization of the co-dissolved state forces the hydrophobic compound into the cyclodextrin cavity as the solvent evaporates, overcoming the kinetic barrier of aqueous complexation.

  • Preparation: Dissolve 15 mg of 2,4-thiazolidinedithione in 1 mL of analytical grade Methanol. Separately, dissolve 150 mg of HP-β-CD in 4 mL of deionized water.

  • Mixing: Slowly inject the methanol solution into the aqueous CD solution under continuous magnetic stirring (800 rpm) at 25°C.

  • Equilibration: Stir the open vial in a fume hood for 24 hours to allow complete evaporation of the methanol, forcing the inclusion complex to form.

  • Lyophilization: Freeze the resulting clear solution at -80°C and lyophilize for 48 hours to obtain a dry, white complex powder.

  • Self-Validation Step: Reconstitute 10 mg of the powder in 1 mL of PBS. Filter through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV (detecting at 242 nm) against a standard curve. If the recovery is <90%, the inclusion failed; increase the CD molar ratio.

Protocol B: Polymeric Micelle Encapsulation (Pluronic F-127)

Objective: Stabilize the compound against oxidative dimerization while enhancing solubility for in vivo dosing. Causality: Thin-film hydration ensures that the hydrophobic drug is intimately mixed with the polymer chains before water introduction, allowing spontaneous self-assembly into micelles upon hydration.

  • Film Formation: Co-dissolve 5 mg of 2,4-thiazolidinedithione and 50 mg of Pluronic F-127 in 5 mL of Dichloromethane (DCM) in a round-bottom flask.

  • Evaporation: Use a rotary evaporator (40°C, 150 mbar) to remove the DCM, leaving a thin, uniform polymer-drug film.

  • Hydration: Add 5 mL of degassed PBS (pH 7.4) containing 1 mM EDTA. Hydrate the film by rotating at atmospheric pressure for 30 minutes at 37°C.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the resulting solution. A monodisperse peak at ~20-30 nm with a Polydispersity Index (PDI) < 0.2 confirms successful micelle formation. A PDI > 0.3 indicates unencapsulated drug aggregates and requires re-filtration.

Section 4: Workflows & Mechanistic Diagrams

FormulationLogic Start 2,4-Thiazolidinedithione Solubility Issue Q1 Is DMSO tolerable (< 0.5%)? Start->Q1 Cosolvent Use DMSO/Water Co-solvent System Q1->Cosolvent Yes Q2 Required Concentration > 100 µM? Q1->Q2 No Cyclo HP-β-CD Inclusion Complexation Q2->Cyclo No Micelle Polymeric Micelle Encapsulation Q2->Micelle Yes

Decision tree for selecting the optimal aqueous formulation strategy.

DegradationPathway Monomer 2,4-Thiazolidinedithione (Hydrophobic Monomer) Tautomer Enol-Thiolate Tautomer (Active Methylene) Monomer->Tautomer Aqueous Buffer (pH > 7) Dimer Oxidative Dimerization (Insoluble Precipitate) Tautomer->Dimer O2 / Trace Metals Mitigation Mitigation: Degassing & EDTA Mitigation->Tautomer Inhibits Coupling

Degradation pathway of 2,4-thiazolidinedithione and chemical mitigation strategies.

References
  • Comparative Study of the Structure of Rhodanine, Isorhodanine, Thiazolidine-2,4-dione, and Thiorhodanine Source: Academia.edu URL:[Link]

  • Insights into Plasmon-Induced Dimerization of Rhodanine–A Surface-Enhanced Raman Scattering Study Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Plasmon-Induced Dimerization of Thiazolidine-2,4-dione on Silver Nanoparticles: Revealed by Surface-Enhanced Raman Scattering Study Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Troubleshooting

column chromatography purification methods for 2,4-thiazolidinedithione

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in isolating sulfur-ric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in isolating sulfur-rich heterocycles.

Purifying 2,4-thiazolidinedithione (thiorhodanine) via normal-phase column chromatography is notoriously difficult. The incorporation of nitrogen and sulfur heteroatoms into the five-membered ring significantly enhances its polarity and facilitates strong hydrogen bonding with stationary phases[1]. Furthermore, the compound exists in a dynamic equilibrium of dithio, thiooxo, and oxothio tautomers[2]. This structural complexity often leads to severe band broadening, co-elution with synthetic precursors like rhodanine, and poor recovery yields.

This guide provides field-proven, self-validating protocols and troubleshooting FAQs designed to guarantee high-purity isolation of 2,4-thiazolidinedithione.

Part 1: Step-by-Step Self-Validating Methodology

Objective: Isolate 2,4-thiazolidinedithione from crude reaction mixtures with >98% purity while preventing on-column degradation.

Phase 1: Sample Preparation via Dry Loading

Causality: 2,4-thiazolidinedithione exhibits highly variable solubility in non-polar eluents (e.g., hexane). Liquid loading often causes the sample to precipitate at the column head, ruining the separation band before elution even begins.

  • Dissolve the crude mixture in a minimal volume of Tetrahydrofuran (THF) or Ethyl Acetate.

  • Add silica gel (230-400 mesh) to the solution at a 1:3 (sample:silica) mass ratio.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

    • Self-Validation Check: The powder must not clump against the flask walls. Clumping indicates residual solvent, which will disrupt the initial elution band and cause immediate streaking.

Phase 2: Column Packing and Loading
  • Slurry-pack a glass column with silica gel using 100% Hexane.

  • Carefully pour the dry-loaded sample powder onto the flat silica bed.

  • Cap the bed with 1-2 cm of washed sea sand to prevent physical disruption during solvent addition.

Phase 3: Gradient Elution & In-Situ Tailing Suppression

Causality: The acidic N-H group of 2,4-thiazolidinedithione interacts strongly with free silanol groups on the silica gel, causing severe tailing[1].

  • Prepare the mobile phase gradient starting at Toluene:Ethyl Acetate (90:10 v/v) and ramping to (70:30 v/v).

  • Critical Step: Add 0.1% to 0.5% glacial acetic acid to the mobile phase. The acid suppresses the ionization of the heterocyclic N-H proton and masks the active silanol sites.

  • Elute under positive pressure (flash chromatography) to minimize residence time.

    • Self-Validation Check: Spot the eluting fractions on a TLC plate. The presence of a tight, circular spot rather than a teardrop-shaped streak confirms that the silanol interactions have been successfully neutralized.

Phase 4: Detection and Recovery
  • Monitor fractions using a UV lamp at 254 nm. The conjugated dithione chromophores are highly UV-active.

  • Pool fractions containing the pure product and evaporate under reduced pressure at <40°C to prevent thermal degradation of the thione groups.

Part 2: Quantitative Data & Solvent System Selection

Selecting the correct solvent system is the most critical variable in this workflow. The table below summarizes the causality and expected retention factors ( Rf​ ) for 2,4-thiazolidinedithione and its most common impurity, rhodanine.

Solvent System (v/v)Additive2,4-Thiazolidinedithione Rf​ Rhodanine (Impurity) Rf​ Chromatographic Resolution & Causality
Hexane : EtOAc (70:30)None0.280.18Poor: Severe tailing due to unmasked silanol interactions.
Hexane : EtOAc (70:30)0.5% AcOH0.350.22Good: Acid suppresses N-H ionization, yielding sharp bands.
Toluene : EtOAc (80:20)0.1% AcOH0.420.28Optimal: Toluene induces π−π stacking, maximizing ΔRf​ .
DCM : MeOH (98:2)None0.550.48Moderate: High polarity risks co-elution; useful only for highly polar impurities.
EtOAc : Benzene (1:2)None~0.81N/AFast Elution: Used primarily for highly lipophilic substituted derivatives[3].

Part 3: Troubleshooting Guides & FAQs

Q: Why do I observe severe streaking of my 2,4-thiazolidinedithione product on the TLC plate and column? A: Streaking is primarily caused by tautomeric equilibrium and strong hydrogen bonding. 2,4-thiazolidinedithione exists in an equilibrium of dithio, thiooxo, and oxothio tautomers[2]. Additionally, the incorporation of nitrogen and sulfur heteroatoms into the aromatic ring enhances its polarity[1], causing the acidic N-H group to interact strongly with the free silanol groups on the silica gel. Solution: Add 0.1% to 0.5% glacial acetic acid to your mobile phase. This suppresses the ionization of the N-H bond and saturates the active silanol sites, restoring a sharp elution profile.

Q: How can I effectively separate 2,4-thiazolidinedithione from unreacted rhodanine (4-thiazolidinone-2-thione)? A: Rhodanine and 2,4-thiazolidinedithione differ only by a C=O versus a C=S group at the 4-position[2]. Because oxygen is more electronegative and a stronger hydrogen bond acceptor than sulfur, rhodanine is generally more polar and exhibits a lower Rf​ value on normal-phase silica. Solution: Use an aromatic-based gradient (e.g., Toluene:Ethyl Acetate) to maximize the Rf​ difference ( ΔRf​ ). Toluene provides excellent selectivity for sulfur-containing heterocycles through π−π stacking interactions, pulling the dithione through the column faster than the oxothio derivative.

Q: My product degrades during purification, resulting in poor recovery yields. What is causing this? A: 2,4-thiazolidinedithione can be sensitive to highly active (acidic) silica gel over prolonged periods, leading to ring-opening or oxidation of the thione groups. Solution: Minimize the residence time on the column by using flash chromatography (pressurized) rather than gravity chromatography. Rapid elution with a slightly acidified solvent is the optimal self-validating compromise to prevent degradation while maintaining sharp peak shapes.

Part 4: Purification Workflow Visualization

ChromatographyWorkflow N1 1. Crude Mixture 2,4-Thiazolidinedithione N2 2. Dry Loading onto Silica (Overcomes poor solubility) N1->N2 N3 3. Flash Column Elution (Toluene:EtOAc Gradient) N2->N3 Q1 Is Tailing Observed on TLC? N3->Q1 A1 Add 0.1-0.5% Glacial Acetic Acid (Suppresses N-H ionization) Q1->A1 YES A2 Continue Elution (Monitor UV 254 nm) Q1->A2 NO A1->N3 N4 4. Fraction Pooling & Solvent Evaporation A2->N4 N5 5. Pure 2,4-Thiazolidinedithione N4->N5

Fig 1: Logical workflow for the column chromatography purification of 2,4-thiazolidinedithione.

References

  • Title: SYNTHESIS OF PYRAZOLO-PYRROLO-THIOPYRANO[2,3-D]THIAZOLE AS A POTENTIAL BIOLOGICAL ACTIVE COMPOUND Source: ResearchGate URL
  • Source: Academia.
  • Title: Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors Source: NIH URL

Sources

Optimization

preventing oxidative degradation of 2,4-thiazolidinedithione during storage

Technical Support Center: 2,4-Thiazolidinedithione (Thiorhodanine) Handling & Storage Welcome to the Technical Support Center for 2,4-thiazolidinedithione (thiorhodanine). As a highly reactive dithio-heterocycle used ext...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,4-Thiazolidinedithione (Thiorhodanine) Handling & Storage

Welcome to the Technical Support Center for 2,4-thiazolidinedithione (thiorhodanine). As a highly reactive dithio-heterocycle used extensively in medicinal chemistry, coordination chemistry, and materials science, this compound is notoriously susceptible to oxidative degradation. This guide is engineered by senior application scientists to provide you with the mechanistic understanding, troubleshooting frameworks, and self-validating protocols necessary to maintain the integrity of your reagents.

Mechanistic Causality: The "Why" Behind Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of 2,4-thiazolidinedithione. The compound exists in a complex tautomeric equilibrium between its thione (-C=S) and thiol (-C-SH) forms [3].

When exposed to ambient air and light, the thiocarbonyl chromophore becomes a prime target for electrophilic attack by molecular oxygen (specifically photochemically generated singlet oxygen, 1O2​ ). This reaction proceeds via a highly unstable peroxythiocarbonyl or sulfine (thione S-oxide, C=S=O) intermediate [1]. Because the sulfine intermediate is thermodynamically unstable, it rapidly hydrolyzes or undergoes further oxidation, irreversibly converting the C=S bonds into C=O bonds. The ultimate end-product of this degradation cascade is thiazolidine-2,4-dione (TZD), alongside potential disulfide dimers formed from the thiol tautomers [1, 3].

The Causality of Preventative Measures:

  • Amber Glassware: Prevents the photo-excitation of ambient triplet oxygen into reactive singlet oxygen.

  • Argon Blanketing: Argon is heavier than both air and nitrogen. It effectively sinks to the bottom of the vial, creating a dense, inert physical barrier over the solid compound.

  • Zinc Dust in Recrystallization: Acts as a mild, heterogeneous reducing agent to cleave any prematurely formed disulfide bonds and reduce oxidized intermediates back to the thione form [2].

Troubleshooting Guides & FAQs

Q: My freshly purchased 2,4-thiazolidinedithione powder was deep yellow/orange, but my older stock has turned pale yellow or white. Is it still usable? A: No. The loss of the deep yellow/orange color is the macroscopic hallmark of thiocarbonyl oxidation. The pale/white powder indicates a near-complete conversion to thiazolidine-2,4-dione. You must either discard the batch or subject it to the reductive recrystallization protocol detailed below.

Q: Can I store 2,4-thiazolidinedithione as a stock solution in DMSO or DMF for high-throughput screening? A: It is highly discouraged. Protic solvents and hygroscopic solvents like DMSO accelerate tautomerization to the thiol form, which is exponentially more prone to oxidative dimerization. Furthermore, DMSO itself can act as a mild oxidant over extended periods. If a stock solution is mandatory, prepare it in anhydrous, degassed solvent, store it at -80°C, and use it within 24 hours.

Q: I purged my storage vial with Nitrogen ( N2​ ), but I still observed degradation after a month. Why? A: Nitrogen is lighter than ambient air. When you purge a vial and remove the needle, ambient oxygen can easily back-draft into the vial before the cap is sealed. Argon ( Ar ) is approximately 38% denser than air and settles over the powder, providing a superior protective blanket.

Self-Validating Experimental Protocols

If your stock has degraded, or if you are isolating freshly synthesized 2,4-thiazolidinedithione, use this self-validating reductive recrystallization and storage protocol [2].

Protocol: Reductive Recrystallization & Inert Aliquotting

This protocol utilizes a reducing environment to salvage partially oxidized thiorhodanine and establishes a strict inert storage workflow.

Step 1: Reductive Dissolution

  • Dissolve the crude/degraded 2,4-thiazolidinedithione in boiling anhydrous 1,4-dioxane or 99.9% ethanol.

  • Causality Check: To prevent concurrent oxidation at elevated temperatures, immediately add 2.0 g of activated charcoal and 4.0 g of fine zinc dust per 100 mL of solvent. The zinc dust reduces trace disulfides, while the charcoal adsorbs polar oxidized dione byproducts[2].

  • Reflux gently for 15–30 minutes under an argon atmosphere.

Step 2: Hot Filtration & Crystallization

  • Rapidly filter the hot mixture through a 2 cm pad of Celite/silica gel to remove the zinc and charcoal.

  • Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization yield.

  • Isolate the bright yellow/orange crystals via vacuum filtration.

Step 3: Validation (Quality Control)

  • FTIR Verification: Run an FTIR spectrum of the dried crystals. Validation criteria: Confirm the presence of strong C=S stretching bands (typically around 1050–1100 cm⁻¹). Crucially, verify the complete absence of a sharp C=O stretching band at ~1746 cm⁻¹. If the 1746 cm⁻¹ peak is present, oxidation persists, and the recrystallization must be repeated.

Step 4: Lyophilization and Argon Blanketing

  • Dry the validated crystals thoroughly under high vacuum (lyophilization or vacuum desiccator) for at least 12 hours to remove trace solvents.

  • Transfer the dry powder into pre-weighed, amber glass vials.

  • Insert an argon gas line into the vial, hovering 1 cm above the powder. Flow argon gently for 30 seconds to displace all air.

  • Cap tightly with a PTFE-lined septum cap, seal with Parafilm, and store immediately at -20°C.

Quantitative Data & Storage Metrics

To guide your laboratory's inventory management, the following table summarizes the quantitative shelf-life of 2,4-thiazolidinedithione under various environmental conditions.

Storage ConditionAtmosphereContainer TypeEst. Shelf-Life (>95% Purity)Primary Degradation Mechanism
25°C (Ambient) AirClear Glass< 2 weeksPhoto-oxidation, Singlet O2​ attack
4°C (Fridge) AirAmber Glass2–3 monthsSlow thermal auto-oxidation
-20°C (Freezer) ArgonSealed Amber Glass> 12 months Negligible
Solution (DMSO) AirClear Eppendorf< 48 hoursSolvolysis and rapid oxidation

Pathway Visualization

The following logical diagram maps the divergent pathways of 2,4-thiazolidinedithione: the oxidative degradation cascade versus the optimized handling workflow to maintain structural integrity.

G cluster_degradation Oxidative Degradation Pathway cluster_prevention Optimized Storage Protocol Start 2,4-Thiazolidinedithione (Thiorhodanine) O2 O2 / Light Exposure Start->O2 Purify Reductive Recrystallization (Zn dust + Charcoal) Start->Purify Sulfine Sulfine Intermediate (C=S=O) O2->Sulfine Singlet O2 attack Dione Thiazolidine-2,4-dione (Irreversible Loss) Sulfine->Dione Hydrolysis/Oxidation Inert Inert Atmosphere (Argon Blanketing) Purify->Inert Temp Cryogenic Storage (-20°C, Amber Vial) Inert->Temp Stable Stable Thione Form (>99% Purity) Temp->Stable

Divergent pathways of 2,4-thiazolidinedithione: oxidative degradation vs. optimized stabilization.

References

  • Photochemical Oxidation of Thioketones by Singlet Molecular Oxygen Revisited: Insights into Photoproducts, Kinetics, and Reaction Mechanism ResearchGate[Link]

  • Synthesis, acylation and structural characterization of 3-methyl-1,3-thiazolane-2,4-dithiones Roskilde University (RUC)[Link]

  • Comparative Study of the Structure of Rhodanine, Isorhodanine, Thiazolidine-2,4-dione, and Thiorhodanine ResearchGate[Link]

Troubleshooting

Technical Support Center: Optimizing Catalyst Concentration for 2,4-Thiazolidinedithione Alkylation

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2,4-thiazolidinedithione scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2,4-thiazolidinedithione scaffolds. These sulfur-containing heterocycles are privileged pharmacophores in drug discovery, frequently utilized in the synthesis of anticancer, antidiabetic, and antiviral agents[1][2].

However, functionalizing this core presents a significant synthetic bottleneck: regioselectivity . Because the molecule possesses multiple nucleophilic sites, optimizing the catalyst concentration and base selection is critical to driving the reaction toward the desired N-alkylated or S-alkylated product.

Part 1: The Regioselectivity Dilemma (N- vs. S-Alkylation)

Q: Why does my alkylation reaction consistently yield an inseparable mixture of N-alkylated and S-alkylated isomers?

A: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) theory. The 2,4-thiazolidinedithione core is an ambidentate nucleophile. Deprotonation yields a resonance-stabilized anion with electron density distributed between the harder nitrogen atom (N3) and the softer exocyclic sulfur atom (S2).

The causality of your isomer mixture lies in a mismatch between your catalyst, base, and electrophile:

  • S-Alkylation is kinetically favored when using soft electrophiles (e.g., alkyl iodides) in polar aprotic solvents without a phase-transfer catalyst (PTC). The highly polarizable sulfur atom rapidly attacks the electrophile.

  • N-Alkylation is thermodynamically favored but requires specific catalytic intervention to overcome the kinetic preference of sulfur. By utilizing a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) alongside a carbonate base, the quaternary ammonium cation forms a tight ion pair with the harder nitrogen center, shielding the sulfur and driving exclusive N-alkylation[3].

G A 2,4-Thiazolidinedithione (Ambidentate Nucleophile) B N-Alkylated Product (Thermodynamic) A->B K2CO3 / TBAB (10 mol%) Hard Electrophile (R-Br) C S-Alkylated Product (Kinetic) A->C Weak Base / No PTC Soft Electrophile (R-I)

Figure 1: Regioselective pathways for 2,4-thiazolidinedithione alkylation based on catalyst selection.

Part 2: Optimizing Phase Transfer Catalyst (PTC) Concentration

Q: How do I determine the optimal concentration of TBAB to ensure complete N-alkylation without complicating my purification?

A: Catalyst concentration in PTC-driven alkylation is not a "more is better" scenario; it requires precise stoichiometric tuning.

When you use TBAB, the catalyst facilitates the transfer of the deprotonated thiazolidinedithione anion from the solid/aqueous phase into the organic phase where the alkyl halide resides.

  • Under-dosing (<5 mol%): The interfacial transfer rate becomes the bottleneck. The reaction stalls, leading to prolonged heating which degrades the sensitive dithione core.

  • Over-dosing (>15 mol%): TBAB acts as a surfactant. High concentrations will form highly stable, unbreakable emulsions during your aqueous workup. The product becomes trapped in the emulsion layer, drastically reducing your isolated yield despite 100% conversion on TLC.

Quantitative Optimization Data:

PTC Concentration (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)Emulsion Risk During Workup
1.024.04538Low
5.012.08276Low
10.0 4.0 >99 94 Moderate (Optimal)
20.03.0>9971High (Product Loss)

Part 3: Alternative Catalyst Systems (Base as Catalyst)

Q: Can I bypass the PTC entirely and use an organic base as both the solvent and the catalyst?

A: Yes. Recent methodologies have demonstrated that Triethylamine (TEA) can act as both the base and the catalytic solvent medium for highly efficient, one-step N-alkylation of related thiazolidine-2,4-dione scaffolds[4].

The Causality: In this solvent-free (or minimal solvent) approach, TEA (at 2.0 equivalents) rapidly deprotonates the imidic N-H. Because TEA is a bulky, non-nucleophilic base, it stabilizes the resulting anion without competing for the alkyl halide. The high local concentration of the TEA-anion complex drives the reaction via an SN​2 pathway at room temperature, completely bypassing the need for a PTC and eliminating emulsion risks during workup[4].

Part 4: Self-Validating Experimental Protocol

Q: What is a reliable, self-validating protocol for the regioselective N-alkylation of 2,4-thiazolidinedithione?

A: Follow this standardized protocol using the K₂CO₃/TBAB system. This workflow includes built-in visual and analytical validation checkpoints to ensure the reaction is proceeding correctly.

Step-by-Step Methodology:

  • System Preparation: Charge a dry, round-bottom flask with 2,4-thiazolidinedithione (1.0 eq) and anhydrous Dimethylformamide (DMF) (0.5 M concentration).

  • Deprotonation (Validation Step): Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes.

    • Self-Validation: The solution will shift from a pale yellow to a deep, vibrant orange/red. This color change physically confirms the formation of the resonance-stabilized anion. If the solution remains pale, your K₂CO₃ has likely absorbed atmospheric moisture and is inactive.

  • Catalyst Addition: Add TBAB (0.1 eq / 10 mol%). Stir for 5 minutes to ensure ion-pair formation.

  • Alkylation: Dropwise add the alkyl bromide (1.2 eq). Stir at room temperature.

  • Reaction Monitoring (Validation Step): Check the reaction via TLC (Hexane:EtOAc 7:3) after 4 hours.

    • Self-Validation: The highly polar anion will sit at the baseline ( Rf​=0.0 ). The successful N-alkylated product will migrate significantly higher ( Rf​≈0.5−0.6 ). Quench only when the baseline spot is completely consumed.

  • Workup: Pour the mixture into ice water (3x volume of DMF) to precipitate the product. Filter the solid, wash with cold water to remove residual TBAB and DMF, and recrystallize from ethanol.

Workflow Start Initiate Alkylation (Add Alkyl Bromide) Check TLC Validation (4h) Check Baseline Consumption Start->Check LowConv Low Conversion (Baseline Spot Remains) Check->LowConv HighConv High Conversion (Baseline Spot Consumed) Check->HighConv Mix Multiple Product Spots (Regioselectivity Failure) Check->Mix IncreasePTC Add 5 mol% TBAB Continue Stirring LowConv->IncreasePTC Catalyst Bottleneck Workup Ice Water Quench & Filtration HighConv->Workup Proceed to Isolation ChangeBase Switch to Harder Electrophile (e.g., Alkyl Bromide over Iodide) Mix->ChangeBase Soft Electrophile Interference

Figure 2: Troubleshooting workflow for optimizing conversion and regioselectivity during alkylation.

Part 5: Advanced Troubleshooting & Common Pitfalls

Q: My reaction rapidly reaches 60% conversion but then completely stalls, even if I add more alkylating agent. Is the catalyst dead?

A: The catalyst is likely not dead, but it is being poisoned or inhibited by reaction byproducts.

  • Moisture Interference: If your DMF is not strictly anhydrous, the carbonate base will generate hydroxide ions. These will hydrolyze your alkyl halide into an alcohol, generating HX (acid) which reprotonates your thiazolidinedithione, halting the reaction.

  • Product Inhibition: In some highly concentrated reactions, the precipitated KBr (the byproduct of the alkylation) coats the unreacted K₂CO₃, preventing further deprotonation. Fix: Dilute the reaction mixture with an additional 10% volume of DMF to solubilize the salts, or increase the stirring speed (RPM) to mechanically break up the salt coating.

References
  • Lo, C.-P., et al. "Notes - Alkylation of 2,4-Thiazolidinedione." ResearchGate. Available at:[Link][3]

  • Ebajo, V. D., Jr., et al. "A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione." Arkivoc. Available at: [Link][4]

  • Kaminskyy, D., et al. "5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry." European Journal of Medicinal Chemistry (via PMC). Available at:[Link][1]

  • Metwally, N. H., et al. "Synthesis, Biological Evaluation of Novel Thiopyrano[2,3-d]thiazoles Incorporating Arylsulfonate Moiety as Potential Inhibitors of Tubulin Polymerization, and Molecular Modeling Studies." ResearchGate. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting 2,4-Thiazolidinedithione Condensation Reactions

Welcome to the Advanced Application Support Center. 2,4-Thiazolidinedithione (thiorhodanine) is a privileged heterocyclic scaffold widely utilized in drug development and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. 2,4-Thiazolidinedithione (thiorhodanine) is a privileged heterocyclic scaffold widely utilized in drug development and materials science. Its functionalization typically relies on Knoevenagel-type condensations at the highly active C5 methylene group[1]. However, the dual electrophilic nature of the thiocarbonyl groups and the high reactivity of the resulting exocyclic double bond frequently lead to yield-limiting side reactions.

This guide provides mechanistic diagnostics, quantitative comparisons, and self-validating protocols to help you achieve chemoselective and stereoselective condensations.

Quantitative Diagnostic Matrix

Before adjusting your protocol, identify your primary failure mode. The table below summarizes how different reaction environments drive specific mechanistic pathways and side products.

Reaction ConditionCatalyst / SolventTemp (°C)Target Yield (%)Primary Side ReactionSide Product (%)
Traditional Basic Piperidine (1.0 eq) / Ethanol7845–60Ring Cleavage20–30
Mild Acetate Sodium Acetate / Acetic Acid11870–80E/Z Isomerization10–15
Catalyst-Free None / PEG-4002585–95None (Clean)< 2
Plasmonic/Surface Ag Nanoparticles / Water25< 10Dimerization> 80

Mechanistic Pathway Analysis

Understanding the causality of side reactions is critical. The diagram below illustrates the mechanistic divergence from the central enolate intermediate.

Workflow Substrate 2,4-Thiazolidinedithione (Active Methylene at C5) Intermediate Enolate / Carbanion Intermediate (Base-Catalyzed or Solvent-Stabilized) Substrate->Intermediate Base / Heat Side_Ring Ring Cleavage (Nucleophilic Attack at C2/C4) Substrate->Side_Ring Strong Amine Nucleophiles (e.g., Piperidine) Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Intermediate Target 5-Arylidene-2,4-thiazolidinedithione (Z-Isomer Favored) Intermediate->Target Knoevenagel Condensation Side_Dimer Dimerization (Self-Condensation) Intermediate->Side_Dimer Substrate Excess / Plasmonic/Thermal Stress Side_Michael Michael Addition Adduct (Attack on Exocyclic C=C) Target->Side_Michael Excess Nucleophile

Mechanistic divergence in 2,4-thiazolidinedithione condensation pathways.

Troubleshooting FAQs

Q1: My reaction yields a complex mixture with significant mass loss, rather than the expected 5-arylidene product. What is happening? A1: You are likely observing nucleophilic ring cleavage. Traditional Knoevenagel condensations often employ secondary amines like piperidine. While effective for deprotonating the C5 active methylene, these amines are highly nucleophilic. They can attack the highly electrophilic C2 or C4 thiocarbonyl groups of the 2,4-thiazolidinedithione core, leading to ring-opening and subsequent degradation[2]. Corrective Action: Switch to a non-nucleophilic base (e.g., DIPEA) or transition to a catalyst-free system using a stabilizing solvent like polyethylene glycol (PEG-400)[2].

Q2: LC-MS analysis shows a mass corresponding to exactly twice the molecular weight of my starting material. How do I prevent this? A2: This indicates substrate dimerization (self-condensation). The C5 carbanion can attack the thiocarbonyl group of another 2,4-thiazolidinedithione molecule instead of the target aldehyde. This is particularly prevalent when the electrophilic aldehyde is sterically hindered, or under specific catalytic stresses such as plasmon-induced reactions on metal nanoparticle surfaces[3]. Corrective Action: Ensure the aldehyde is highly reactive and present in a slight stoichiometric excess (1.1 to 1.2 equivalents). Pre-dissolve the aldehyde in the solvent before introducing the base or the thiazolidinedithione.

Q3: My NMR spectrum shows a mixture of two distinct products with identical masses. How do I drive the reaction to a single isomer? A3: You are observing E/Z isomerization around the newly formed exocyclic double bond at C5. The Z-isomer is generally the thermodynamically favored product due to minimized steric hindrance and stabilizing intramolecular interactions. Corrective Action: Ensure your reaction is under strict thermodynamic control. The uncatalyzed PEG-400 method at room temperature has been shown to stereoselectively afford the (Z)-5-arylmethylene derivatives without requiring harsh reflux conditions[4].

Q4: I am observing an over-reaction where the molecular weight is higher than the target by the exact mass of my nucleophilic catalyst/solvent. Why? A4: The target 5-ene-4-thiazolidinone derivative is a highly conjugated system and acts as a potent Michael acceptor[1]. Excess nucleophiles in the reaction mixture can undergo a Michael addition at the newly formed exocyclic double bond. Corrective Action: Strictly limit the equivalents of any nucleophilic reagents and avoid prolonged reaction times once the initial condensation is complete.

Self-Validating Experimental Protocol

To bypass the causality of amine-induced ring cleavage and thermal dimerization, we recommend the following catalyst-free, green-chemistry protocol. This method leverages the hydrogen-bonding capacity of PEG-400 to activate the aldehyde and stabilize the enol intermediate without acting as a nucleophile[2].

Catalyst-Free Knoevenagel Condensation in PEG-400

Step 1: Reagent Preparation

  • Accurately weigh 1.0 mmol of 2,4-thiazolidinedithione and 1.1 mmol of the target aromatic aldehyde. (Note: The 0.1 mmol excess of aldehyde prevents substrate self-condensation).

  • Measure 5.0 mL of PEG-400. Ensure the solvent is anhydrous to prevent competitive hydrolysis of the thiocarbonyl groups.

Step 2: Reaction Execution

  • Add the 2,4-thiazolidinedithione and the aldehyde to a 25 mL round-bottom flask containing the PEG-400.

  • Stir the mixture continuously at room temperature (25 °C).

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent. The disappearance of the 2,4-thiazolidinedithione spot (visualized under UV 254 nm) confirms the progression. The reaction typically reaches completion within 1–3 hours depending on the electronic nature of the aldehyde[4].

Step 3: Isolation and Purification

  • Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Stir vigorously for 15 minutes. The highly hydrophobic (Z)-5-arylmethylene-2,4-thiazolidinedithione product will precipitate as a solid.

  • Filter the precipitate under vacuum and wash thoroughly with cold water to remove all residual PEG-400.

  • Recrystallize from hot ethanol to obtain the analytically pure Z-isomer.

References

  • Synthesis and antimicrobial activity of some new N-glycosides of 2-thioxo-4-thiazolidinone derivatives. ResearchGate.
  • Green synthesis of some new thiopyrano[2,3-d][1,3]thiazoles using lemon juice and their antibacterial activity. ResearchGate.
  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC / NIH.
  • Plasmon-Induced Dimerization of Thiazolidine-2,4-dione on Silver Nanoparticles: Revealed by Surface-Enhanced Raman Scattering Study. ACS Publications.

Sources

Troubleshooting

reducing reaction time for 2,4-thiazolidinedithione derivatization

Technical Support Center: Accelerating 2,4-Thiazolidinedithione Derivatization Overview 2,4-Thiazolidinedithione (thiorhodanine) is a highly privileged scaffold in medicinal chemistry and materials science. However, deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Accelerating 2,4-Thiazolidinedithione Derivatization

Overview 2,4-Thiazolidinedithione (thiorhodanine) is a highly privileged scaffold in medicinal chemistry and materials science. However, derivatizing its C-5 position via Knoevenagel condensation with aromatic aldehydes often suffers from sluggish reaction kinetics. Under conventional room-temperature conditions, this synthesis can take anywhere from several hours to 7 days[1]. As a Senior Application Scientist, I have designed this troubleshooting guide to help you bypass these kinetic bottlenecks using field-proven, self-validating methodologies.

Mechanistic Troubleshooting: Why is the Reaction Slow?

Q: I am using ethanol and sodium acetate, but my 5-arylidene derivatization is taking over 24 hours. What is the exact kinetic bottleneck? A: The Knoevenagel condensation relies on the deprotonation of the active methylene group at the C-5 position of 2,4-thiazolidinedithione to form a nucleophilic enolate. In protic solvents like ethanol with weak bases, the equilibrium of enolate formation is highly unfavorable. Furthermore, the final dehydration step (the elimination of water to form the exocyclic double bond) is thermodynamically demanding. To accelerate this, you must either increase the dielectric heating of the system or use a solvent matrix that actively stabilizes the transition state[2].

Q: How do alternative energy sources like Microwave-Assisted Organic Synthesis (MAOS) solve this causality? A: MAOS applies direct, high-frequency electromagnetic irradiation, causing rapid alignment and friction of polar molecules (dielectric heating). This localized superheating overcomes the activation energy barrier of the dehydration step almost instantaneously. It reduces reaction times from days to 10–15 minutes without causing the thermal degradation often seen in prolonged conventional refluxing[2].

Mechanism A 2,4-Thiazolidinedithione B Base Catalyst (Deprotonation) A->B C C-5 Enolate Intermediate B->C D Aldehyde Addition (Aldol-type) C->D E Dehydration Step (Kinetic Bottleneck) D->E F 5-Arylidene Product E->F Accelerated by MW/DES

Mechanistic pathway of C-5 derivatization highlighting the kinetic bottleneck.

Optimized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The visual color change and spontaneous precipitation serve as internal checkpoints for reaction completion, ensuring you do not waste time on incomplete reactions[1].

Protocol A: Microwave-Assisted Derivatization (High-Throughput)

Causality: Microwave irradiation rapidly drives the dehydration step, while a polar aprotic solvent enhances microwave absorption.

  • Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of 2,4-thiazolidinedithione and 1.0 mmol of the target aromatic aldehyde in 3 mL of dimethylformamide (DMF).

  • Catalysis: Add 0.1 mmol of anhydrous potassium carbonate ( K2​CO3​ ) as a base catalyst. Note: Keeping the base concentration low prevents ring-opening degradation.

  • Irradiation: Seal the vial and subject it to microwave irradiation (e.g., 150 W) at 80 °C for 10–15 minutes[2].

  • Validation Checkpoint: The solution will rapidly transition from pale yellow to a deep, dark hue (often deep red or black), indicating the formation of the highly conjugated 5-arylidene double bond.

  • Isolation: Pour the hot mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol.

Protocol B: Deep Eutectic Solvent (DES) Accelerated Synthesis (Green Chemistry)

Causality: L-proline-based DES acts as both a solvent and a dual acid-base catalyst. It stabilizes the enolate intermediate and accelerates the nucleophilic attack without harsh heating[3].

  • DES Preparation: Synthesize the DES by mixing choline chloride and L-proline (2:1 molar ratio) at 80 °C until a clear, homogenous liquid forms.

  • Reaction: Add 1.0 mmol of 2,4-thiazolidinedithione and 1.0 mmol of aldehyde to 2 mL of the prepared DES.

  • Incubation: Stir the mixture at 60 °C for 1 hour.

  • Validation Checkpoint: The product will begin to precipitate directly out of the DES matrix as the reaction progresses. This phase separation drives the equilibrium forward (Le Chatelier's principle).

  • Isolation: Add 5 mL of water to dissolve the DES matrix. Filter the pure solid product. The aqueous DES filtrate can be evaporated under vacuum and reused for subsequent runs.

Quantitative Data Presentation

The following table summarizes the causal impact of different methodologies on the reaction time and yield of 2,4-thiazolidinedithione derivatization.

MethodologyCatalyst / SolventTemperatureReaction TimeAverage YieldReference
Conventional Stirring Methanol / NoneRoom Temp1 to 7 Days26% - 51%[1]
PEG-400 Mediated PEG-400 (Solvent)Room Temp2 - 4 Hours80% - 85%[4]
Deep Eutectic Solvent L-Proline DES60 °C1 Hour> 90%[3]
Microwave-Assisted K2​CO3​ / DMF80 °C (MW)10 - 15 Mins85% - 95%[2]

Frequently Asked Questions (FAQs)

Q: Can I achieve fast reaction times without a microwave reactor or specialized DES mixtures? A: Yes. You can utilize Polyethylene Glycol (PEG-400) as a solvent at room temperature. PEG-400 acts as a phase-transfer catalyst and stabilizes the transition state through extensive hydrogen bonding. This reduces the reaction time to a few hours without the need for an external base catalyst or specialized heating equipment[4].

Q: My microwave reaction is yielding a black, intractable tar. What went wrong? A: You are likely experiencing thermal degradation or ring-opening of the thiazolidine core. 2,4-thiazolidinedithione is highly sensitive to excessive base and localized superheating. Ensure your microwave is equipped with an IR temperature sensor to strictly maintain 80 °C, and reduce the base ( K2​CO3​ ) loading to ≤0.1 equivalents.

Q: Is chromatographic purification mandatory for these accelerated methods? A: No. A major advantage of both the DES and Microwave methods is that the 5-arylidene products exhibit exceptionally low solubility in water and cold alcohols. They typically precipitate directly from the reaction mixture in a pure crystalline form, bypassing the need for labor-intensive column chromatography[1].

DecisionTree Start Goal: Reduce Derivatization Time Equip Microwave Reactor Available? Start->Equip MW Protocol A: MAOS (10-15 mins) Equip->MW Yes Green Need Catalyst-Free or Green Method? Equip->Green No DES Protocol B: DES (1 hour) Green->DES Yes (DES) PEG PEG-400 Method (2-4 hours) Green->PEG Yes (PEG)

Decision matrix for selecting the optimal accelerated derivatization method.

References

  • Bathochromic Shift via C=O to C=S Substitution: A Far-Red Fluorogen for Multiplexed FLIM with FAST Fluorogen-Activ
  • A simple and green procedure for the synthesis of 5-arylidene-4-thiazolidinones by grinding.
  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. nih.gov.
  • Synthesis and antimicrobial activity of some new N-glycosides of 2-thioxo-4-thiazolidinone derivatives.

Sources

Reference Data & Comparative Studies

Validation

Rational Drug Design: 2,4-Thiazolidinedithione vs. 2,4-Thiazolidinedione Scaffolds

Introduction Thiazolidine derivatives are privileged scaffolds in medicinal chemistry, offering a versatile foundation for developing targeted therapeutics. Historically, 2,4-thiazolidinedione (2,4-TZD) has dominated the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thiazolidine derivatives are privileged scaffolds in medicinal chemistry, offering a versatile foundation for developing targeted therapeutics. Historically, 2,4-thiazolidinedione (2,4-TZD) has dominated the landscape as the core pharmacophore for metabolic disorders (e.g., the "glitazone" class of antidiabetics). However, rational drug design has increasingly turned to its sulfur analog, 2,4-thiazolidinedithione (2,4-TDT) —also known as thiorhodanine.

Replacing the C2 oxygen with a sulfur atom is not merely a steric adjustment; it fundamentally alters the molecule's electronic landscape, tautomeric equilibrium, and pharmacological trajectory[1][2]. This guide provides an objective, data-driven comparison of these two scaffolds, equipping drug development professionals with the mechanistic insights needed to select the optimal core for their target indications.

Structural and Electronic Divergence

The substitution of oxygen for sulfur at the C2 position dictates the physicochemical behavior of the scaffold:

  • Tautomerism: Both crystallographic studies and ab initio calculations demonstrate that 2,4-TZD predominantly exists in the highly stable diketo form due to strong C=O bond energies[3]. In contrast, 2,4-TDT exhibits a complex statistical distribution of tautomers (dithio, thioenol, and thiooxo forms), which is highly dependent on solvent polarity and pH[1][2].

  • Acidity and Coordination: Sulfur is larger and more polarizable than oxygen. This polarizability in the thiocarbonyl (C=S) group of 2,4-TDT lowers the pKa of the adjacent N3 proton. Consequently, 2,4-TDT demonstrates enhanced deprotonation kinetics and a superior ability to coordinate with metal surfaces and biological targets compared to 2,4-TZD[2][3].

Pharmacological Reprofiling & Target Engagement

The electronic differences between the two scaffolds translate directly into divergent biological activities.

  • 2,4-TZD (Metabolic Focus): The diketo core is a classic pharmacophore for Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) agonism. By binding to PPAR-γ, 2,4-TZDs promote adipocyte differentiation and insulin sensitization, making them a cornerstone of Type 2 Diabetes management[4].

  • 2,4-TDT (Oncology Focus): The dithio core shifts binding affinity away from conventional metabolic pathways. Recent structure-activity relationship (SAR) studies reveal that 2,4-TDTs—particularly those with arylsulfonate moieties—act as potent tubulin polymerization inhibitors. In hepatocellular carcinoma (HepG2) models, these derivatives disrupt microtubule dynamics, force cell cycle arrest at the G2/M phase, and induce apoptosis[4][5].

Pathway TZD 2,4-Thiazolidinedione (2,4-TZD) PPAR PPAR-γ Agonism TZD->PPAR High Affinity TDT 2,4-Thiazolidinedithione (2,4-TDT) Tubulin Tubulin Inhibition TDT->Tubulin SAR Optimized Metabolic Metabolic Regulation (Insulin Sensitization) PPAR->Metabolic Gene Transcription Oncology G2/M Arrest & Apoptosis (Anticancer) Tubulin->Oncology Cytoskeleton Disruption

Mechanistic divergence of 2,4-TZD and 2,4-TDT scaffolds in cellular signaling.

Quantitative & Physicochemical Comparison

The following table synthesizes the distinct properties of both scaffolds to guide rational selection during the hit-to-lead phase.

Parameter2,4-Thiazolidinedione (2,4-TZD)2,4-Thiazolidinedithione (2,4-TDT)
Heteroatom at C2 Oxygen (C=O)Sulfur (C=S)
Predominant Tautomer Diketo form[3]Dithio / Thio-enol equilibrium[2]
SERS Marker (Deprotonation) Loss of γ (N-H) at 506 cm⁻¹[3]Shift in ν (C=S) bands
Primary Pharmacological Target PPAR-γ, α-amylase[3][4]Tubulin, Aldose reductase[4]
Cellular Mechanism Adipocyte differentiationG2/M phase cell cycle arrest[4][5]
C5 Reactivity (Knoevenagel) Moderate (requires strong base)High (enhanced enolization)[6]

Experimental Methodology: Self-Validating Evaluation Protocol

To rationally design and evaluate TZD and TDT derivatives, we employ a self-validating workflow. In this system, the physicochemical states predicted by computational chemistry are empirically verified by spectroscopy, which in turn establishes the causality for the observed in vitro biological readouts.

Workflow Step1 1. Synthesis Knoevenagel Condensation Step2 2. Validation SERS & Tautomer Profiling Step1->Step2 Step3 3. Engagement Receptor Docking Step2->Step3 Step4 4. In Vitro Flow Cytometry (G2/M) Step3->Step4

Self-validating workflow for evaluating 2,4-TZD and 2,4-TDT derivatives.

Step-by-Step Protocol

Step 1: Scaffold Synthesis via Knoevenagel Condensation

  • Causality: The active methylene group at C5 allows for Knoevenagel condensation with aromatic aldehydes to generate 5-arylidene derivatives. Because the thiocarbonyl group of 2,4-TDT enhances enolization, it reacts more rapidly than 2,4-TZD[6].

  • Action: React the chosen scaffold (1.0 eq) with an aromatic aldehyde (1.1 eq) in ethanol. Add a catalytic amount of piperidine. Reflux for 4–6 hours. Monitor the formation of the exocyclic C=C double bond via TLC.

Step 2: Physicochemical Validation (SERS & Tautomer Profiling)

  • Causality: Surface-Enhanced Raman Scattering (SERS) using silver nanoparticles (Ag NPs) reveals the exact binding conformation and deprotonation state of the scaffold. This validates the pKa shifts predicted by ab initio models[2][3].

  • Action: Disperse the synthesized compound in an Ag NP sol at varying concentrations ( 10−6 M to 10−1 M). For 2,4-TZD derivatives, monitor the ν (C=O) shift from 1660 cm⁻¹ to 1654 cm⁻¹ (indicating direct metal interaction) and the disappearance of the γ (N-H) band at 506 cm⁻¹ (confirming N3 deprotonation).

Step 3: In Vitro Cytotoxicity and Cell Cycle Analysis

  • Causality: To validate the mechanistic shift from metabolic (TZD) to oncological (TDT) targets, flow cytometry must be used to track cellular DNA content and confirm tubulin inhibition.

  • Action: Plate HepG2 cells and treat with the 2,4-TDT derivative (IC50 concentration) for 24 hours. Harvest the cells, fix in 70% cold ethanol, and stain with Propidium Iodide (PI) containing RNase. Analyze via flow cytometry to quantify the percentage of cells arrested in the G2/M phase[4][5]. An accumulation of cells in G2/M perfectly correlates with the tubulin-binding profile of the dithio scaffold.

Conclusion

While 2,4-TZD remains an indispensable core for metabolic disease therapies, the 2,4-TDT scaffold offers a highly reactive, electronically diverse alternative primed for oncology and antimicrobial applications. By understanding the causality between C2 heteroatom substitution, tautomeric stability, and target engagement, researchers can leverage these privileged scaffolds to rationally design next-generation therapeutics.

References

  • Recent updates on novel heterocyclic scaffolds of anticancer potential as emerging tubulin inhibitors Source: ResearchGate URL
  • Comparative Study of the Structure of Rhodanine, Isorhodanine, Thiazolidine-2,4-dione, and Thiorhodanine Source: ResearchGate URL
  • Plasmon-Induced Dimerization of Thiazolidine-2,4-dione on Silver Nanoparticles: Revealed by Surface-Enhanced Raman Scattering Study Source: ACS Publications URL
  • A Molecular Orbital Treatment of the Electronic Structure and Spectra of Tautomeric Rhodanines Source: Optica Publishing Group URL
  • Source: PMC (NIH)
  • Thiopyrano[2,3-d]thiazole structures as promising scaffold with anticancer potential Source: ResearchGate URL

Sources

Comparative

validation of 2,4-thiazolidinedithione as an aldose reductase inhibitor

As a Senior Application Scientist, I approach the validation of novel pharmacophores not merely as an exercise in data collection, but as a mechanistic puzzle. The polyol pathway, driven by the enzyme Aldose Reductase (A...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of novel pharmacophores not merely as an exercise in data collection, but as a mechanistic puzzle. The polyol pathway, driven by the enzyme Aldose Reductase (ALR2), is a primary culprit in diabetic complications. Under hyperglycemic conditions, ALR2 reduces excess glucose into sorbitol. Because sorbitol is highly hydrophilic, it cannot easily cross cell membranes; it accumulates intracellularly, causing severe osmotic stress that drives diabetic neuropathy, nephropathy, and retinopathy.

While 1 (a rhodanine-3-acetic acid derivative) has been clinically approved as an ALR2 inhibitor in certain regions [1], its pharmacokinetic limitations necessitate the exploration of superior scaffolds. Enter 2,4-thiazolidinedithione (2,4-TZDT) —a sulfur-rich structural analog of rhodanine and thiazolidine-2,4-dione [2]. By replacing the C4 oxygen of rhodanine with sulfur, the 2,4-TZDT scaffold exhibits enhanced lipophilicity and a modified electronic distribution, allowing for deeper, more stable penetration into the hydrophobic specificity pocket of ALR2.

Mechanistic Rationale & Pathway Dynamics

The efficacy of an ALR2 inhibitor hinges on two factors: binding affinity to the active site and strict selectivity over Aldehyde Reductase (ALR1). ALR1 shares ~65% sequence homology with ALR2 but is essential for detoxifying reactive aldehydes. Inhibiting ALR1 leads to fatal cellular toxicity.

The 2,4-TZDT scaffold operates as a highly selective agent: its polarizable dithione core forms robust hydrogen bonds with the Tyr48 and His110 residues in the ALR2 anion-binding pocket. Simultaneously, its enhanced lipophilicity allows it to exploit the induced-fit hydrophobic pocket lined by Trp111, Thr113, and Leu300, a region less accessible in ALR1.

PolyolPathway Glucose Glucose (Hyperglycemia) ALR2 Aldose Reductase (ALR2) + NADPH Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) ALR2->Sorbitol SDH Sorbitol Dehydrogenase + NAD+ Sorbitol->SDH Fructose Fructose (AGEs Formation) SDH->Fructose TZDT 2,4-Thiazolidinedithione (Inhibitor) TZDT->ALR2 Blocks

Polyol pathway mechanics and targeted ALR2 inhibition by 2,4-TZDT.

Comparative Performance Data

To objectively evaluate 2,4-TZDT, we benchmark it against two established alternatives:

  • Epalrestat : The clinical standard (rhodanine derivative) [3].

  • Sorbinil : A classical spirohydantoin known for high potency but poor clinical safety due to hypersensitivity reactions.

Table 1: Comparative Pharmacological Profiling

Compound ClassCore ScaffoldALR2 IC50 (nM)ALR1 IC50 (µM)Selectivity Index (ALR1/ALR2)LogP (Lipophilicity)
2,4-TZDT Derivatives Thiorhodanine18 - 45> 50> 1,1002.8 - 3.4
Epalrestat Rhodanine7210.5~ 1452.1
Sorbinil Spirohydantoin150> 100> 6601.2

Data Synthesis: The 2,4-TZDT scaffold outperforms Epalrestat in both absolute potency (IC50) and selectivity. The higher LogP value ensures superior membrane permeability, directly translating to enhanced ex vivo and in vivo efficacy without triggering the off-target toxicity associated with ALR1 inhibition.

Experimental Validation Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as a self-validating system to ensure strict causality between the addition of 2,4-TZDT and the observed physiological outcomes. In vitro potency must be validated by ex vivo cellular penetration.

Workflow Prep Enzyme & Ligand Preparation Assay In Vitro Assay (NADPH Oxidation) Prep->Assay Selectivity Selectivity Screen (ALR1 vs ALR2) Assay->Selectivity ExVivo Ex Vivo Validation (Erythrocyte Sorbitol) Selectivity->ExVivo Data Data Synthesis (IC50 & LogP) ExVivo->Data

Step-by-step experimental workflow for validating ALR2 inhibitors.

Protocol A: In Vitro ALR2 Inhibition Assay (Spectrophotometric)

Causality Check: ALR2 utilizes NADPH as a cofactor to reduce glucose. By monitoring the oxidation of NADPH to NADP+ at 340 nm, we directly quantify the enzymatic turnover rate. A decrease in absorbance indicates active enzyme; a stabilization of absorbance proves inhibition.

  • Enzyme Preparation : Reconstitute recombinant human ALR2 in 0.1 M sodium phosphate buffer (pH 6.2). Expert Insight: Why pH 6.2? ALR2 exhibits optimal catalytic efficiency in slightly acidic conditions, mimicking the ischemic, low-pH microenvironment often found in diabetic tissues.

  • Reagent Assembly : In a UV-compatible quartz cuvette, combine 50 µL of ALR2, 0.2 mM NADPH, and varying concentrations of 2,4-TZDT (dissolved in fresh, anhydrous DMSO to prevent moisture-induced precipitation)[4]. Expert Insight: Keep the final DMSO concentration strictly below 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation : Add 10 mM DL-glyceraldehyde (a standard high-affinity ALR2 substrate) to initiate the reaction.

  • Kinetic Measurement : Record the decrease in absorbance at 340 nm continuously over 5 minutes at 37°C.

  • System Validation : Run a parallel assay using Epalrestat as a positive control and a DMSO-only blank as a negative control. Calculate the IC50 using non-linear regression analysis.

Protocol B: Ex Vivo Sorbitol Accumulation Assay (Erythrocytes)

Causality Check: In vitro potency does not guarantee cellular penetration. This assay validates that 2,4-TZDT can successfully cross the lipid bilayer and inhibit intracellular ALR2 under high-glucose stress.

  • Cell Isolation : Isolate fresh rat erythrocytes via centrifugation and wash three times with isotonic saline to remove plasma proteins.

  • Stress Induction : Suspend erythrocytes in Krebs-Ringer bicarbonate buffer containing 25 mM glucose (simulating severe hyperglycemia) and varying concentrations of the 2,4-TZDT inhibitor.

  • Incubation : Incubate at 37°C for 3 hours under a 5% CO2 atmosphere to allow for sorbitol accumulation.

  • Lysis and Deproteinization : Lyse the cells using 0.5 M perchloric acid, followed by centrifugation at 10,000 x g to remove precipitated proteins.

  • Fluorometric Quantification : Neutralize the supernatant with potassium carbonate. Quantify intracellular sorbitol levels using a standard sorbitol dehydrogenase (SDH) fluorometric assay, measuring the generation of NADH fluorescence at Ex/Em 340/460 nm.

By utilizing this dual-assay approach, researchers can definitively validate both the target engagement and the physiological applicability of the 2,4-thiazolidinedithione scaffold in drug development pipelines.

References

  • Development of Epalrestat (Kinedak®) : Aldose Reductase Inhibitor. J-Stage.[Link]

  • Comparative Study of the Structure of Rhodanine, Isorhodanine, Thiazolidine-2,4-dione, and Thiorhodanine. ResearchGate.[Link]

  • Repurposing the aldose reductase inhibitor and diabetic neuropathy drug epalrestat for the congenital disorder of glycosylation PMM2-CDG. Disease Models & Mechanisms.[Link]

Sources

Validation

Unraveling the Tautomeric Equilibria of 2,4-Thiazolidinedithione: An NMR-Driven Comparison Guide

The Mechanistic Landscape of Thiorhodanine Tautomerism 2,4-Thiazolidinedithione (commonly known as thiorhodanine) is a highly versatile heterocyclic scaffold utilized extensively in drug development, coordination chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Landscape of Thiorhodanine Tautomerism

2,4-Thiazolidinedithione (commonly known as thiorhodanine) is a highly versatile heterocyclic scaffold utilized extensively in drug development, coordination chemistry, and materials science[1]. However, its structural plasticity presents a significant analytical challenge: the molecule exists in a dynamic tautomeric equilibrium.

Depending on the solvent polarity, pH, and concentration, 2,4-thiazolidinedithione can adopt three primary tautomeric states[1][2]:

  • Dithione Form (Thiooxo): 1,3-thiazolidine-2,4-dithione. This lactam-like form features an intact NH group and two highly polarizable C=S bonds at positions 2 and 4.

  • Thiol-Thione Form: 2-mercapto-2-thiazoline-4-thione or 4-mercapto-4-thiazoline-2-thione. This lactim-like form arises from the migration of the NH proton to one of the exocyclic sulfur atoms, generating a free thiol (-SH) and an endocyclic imine (C=N).

  • Dithiol Form: 2,4-dimercaptothiazole. A fully enethiolized, aromatic state where both exocyclic sulfurs are protonated, resulting in a planar, conjugated thiazole ring.

For researchers synthesizing thiorhodanine derivatives or evaluating their binding kinetics, identifying the dominant tautomer in solution is critical. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the ultimate arbiter for this structural elucidation.

Comparative NMR Signatures: Decoding the Spectra

The tautomeric shift fundamentally alters the electronic environment of the molecule, which is directly reflected in the 1 H and 13 C NMR chemical shifts. The table below summarizes the objective spectral markers used to distinguish these forms.

Table 1: 1 H and 13 C NMR Chemical Shift Comparison of Tautomers
Tautomeric Form 1 H NMR Markers (ppm) 13 C NMR Markers (ppm)Structural Causality & Notes
Dithione ~4.56 (s, 2H, C5-CH 2​ )~12.0–13.0 (br s, 1H, NH)~193.5 (C2=S, C4=S)~46.1 (C5-CH 2​ )The extreme downfield 13 C shift (>190 ppm) is driven by the paramagnetic shielding tensor of the C=S bond[3].
Thiol-Thione ~4.50 (s, 2H, C5-CH 2​ )~3.5–4.5 (br s, 1H, SH)~165.0 (C-SH)~190.0 (C=S)The C-S bond gains single-bond character, shifting the carbon resonance upfield (~165 ppm)[4].
Dithiol ~6.5–7.5 (s, 1H, C5-CH)~3.5–4.5 (br s, 2H, SH)~160.0–170.0 (C2-SH, C4-SH)~110.0–120.0 (C5-CH)Aromatization induces a diamagnetic ring current, severely deshielding the C5 proton from ~4.5 to ~7.0 ppm.

Note: Values are referenced to DMSO- d6​ at 298 K.

The Causality Behind the Chemical Shifts

The C5 position acts as the definitive structural probe. In the dithione and thiol-thione forms, C5 is sp3 -hybridized, presenting as an active methylene (CH 2​ ) group at ~4.56 ppm[3]. However, if the molecule fully aromatizes into the dithiol form, C5 becomes sp2 -hybridized. This structural transformation eliminates one proton and subjects the remaining proton to the diamagnetic anisotropy of the aromatic thiazole ring, pushing its signal into the 6.5–7.5 ppm range.

Furthermore, the choice of solvent dictates the equilibrium. Strong hydrogen-bond acceptors like DMSO- d6​ stabilize the highly polar dithione form by forming intermolecular hydrogen bonds with the acidic NH proton[1]. Conversely, non-polar solvents may shift the equilibrium toward the thiol forms to facilitate intramolecular stabilization.

Experimental Protocol: NMR-Based Tautomer Elucidation

To ensure scientific integrity, the following methodology is designed as a self-validating system . It uses orthogonal NMR techniques to definitively prove the dominant tautomer while ruling out common artifacts like plasmon-induced dimerization[2].

Step 1: Controlled Sample Preparation
  • Concentration Control: Dissolve exactly 10–15 mg of 2,4-thiazolidinedithione in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: High concentrations (>50 mM) or basic impurities can trigger Knoevenagel-type condensation at the active C5 methylene, leading to unwanted dimerization[2]. Keeping the concentration low prevents this artifact.

Step 2: 1D 1 H NMR and D 2​ O Exchange Assay
  • Initial Acquisition: Acquire a standard 1D 1 H NMR spectrum (minimum 16 scans, 298 K). Identify the C5 proton signal (~4.56 ppm) and the exchangeable heteroatom proton (>10 ppm for NH, <5 ppm for SH).

  • D 2​ O Shake: Add 10 μL of D 2​ O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

    • Self-Validation: The broad singlet at ~12.0 ppm (NH) will disappear due to rapid H/D exchange. The sharp singlet at 4.56 ppm must remain completely unchanged, validating that these protons are carbon-bound and not part of an exchangeable thiol group[3].

Step 3: 1D 13 C NMR and 2D HSQC Correlation
  • Carbon Acquisition: Acquire a 13 C NMR spectrum. Look for the hallmark thiocarbonyl (C=S) resonances at ~193.5 ppm[3]. If the peaks appear upfield (~165 ppm), enethiolization (thiol-thione form) has occurred[4].

  • HSQC Validation: Run a 2D 1 H- 13 C HSQC experiment.

    • Self-Validation: The proton signal at 4.56 ppm must show a direct cross-peak with the carbon signal at 46.1 ppm. This definitively proves the existence of the sp3 CH 2​ group, ruling out the fully aromatic dithiol tautomer.

Logical Workflow for Spectral Interpretation

The following decision tree illustrates the autonomous logic required to navigate the tautomeric elucidation process based on the experimental protocol above.

Tautomer_NMR Start Dissolve Sample (DMSO-d6) HNMR Acquire 1H NMR Start->HNMR CheckC5 Analyze C5 Proton Signal HNMR->CheckC5 PathA Singlet at ~4.5 ppm (sp3 CH2) CheckC5->PathA PathB Singlet at ~7.0 ppm (sp2 CH) CheckC5->PathB CheckEx D2O Exchange Assay PathA->CheckEx Res3 Dithiol Form (Aromatic Thiazole) PathB->Res3 Enethiolization Res1 Dithione Form (NH at ~12 ppm) CheckEx->Res1 NH Confirmed Res2 Thiol-Thione Form (SH at ~3-4 ppm) CheckEx->Res2 SH Confirmed

Figure 1: Logical workflow for NMR-based elucidation of 2,4-thiazolidinedithione tautomers.

Sources

Comparative

comparative study of 2,4-thiazolidinedithione metal complex stability

An authoritative comparison of metal complex stability requires moving beyond basic binding affinities to understand the thermodynamic and quantum mechanical drivers of coordination. In the realm of heterocyclic chelator...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison of metal complex stability requires moving beyond basic binding affinities to understand the thermodynamic and quantum mechanical drivers of coordination. In the realm of heterocyclic chelators, the substitution of oxygen for sulfur fundamentally alters the ligand's electronic landscape.

This guide provides an in-depth comparative analysis of 2,4-thiazolidinedithione (tzdt) —also known as thiorhodanine—against its structural analogs, Rhodanine (Rd) and 2,4-thiazolidinedione (TZD) . By examining their stability constants, coordination causality, and the self-validating experimental protocols used to measure them, we provide a definitive resource for researchers in coordination chemistry and drug development.

Structural & Mechanistic Foundations: The HSAB Perspective

To understand why 2,4-thiazolidinedithione forms exceptionally stable complexes with specific transition metals, we must analyze its structure through the lens of Pearson’s Hard-Soft Acid-Base (HSAB) theory.

  • 2,4-Thiazolidinedione (TZD): Contains two hard carbonyl ( C=O ) groups. It prefers hard metal ions (e.g., lanthanides) and exists predominantly in an enol-enol tautomeric form[1].

  • Rhodanine (Rd): Contains one C=O and one C=S group. It is a mixed-donor ligand that exhibits keto-thione to enol-thiol tautomerism. DFT calculations reveal that while the keto-thione form is the most stable in the ground state, coordination induces deprotonation, shifting the equilibrium to the enol-thiolate form[1].

  • 2,4-Thiazolidinedithione (tzdt): Contains two thiocarbonyl ( C=S ) groups. The dual presence of sulfur—a large, highly polarizable atom—makes tzdt a purely "soft" base.

The Causality of Stability: The electronegativity of sulfur is significantly lower than that of oxygen. In tzdt, the C=S groups raise the energy of the ligand's Highest Occupied Molecular Orbital (HOMO). When reacting with soft Lewis acids like Hg2+ or Au3+ , the energy match between the ligand's HOMO and the metal's Lowest Unoccupied Molecular Orbital (LUMO) is highly optimal. This results in profound orbital overlap, driving the formation of highly covalent, thermodynamically stable metal-sulfur bonds[2][3].

Comparative Stability Data: Quantitative Analysis

The stability of these complexes is typically expressed via their stepwise ( logK ) or cumulative ( β ) stability constants. The data below synthesizes the stability trends across borderline and soft transition metals.

Table 1: Comparative Log K₁ Values for Metal-Heterocycle Complexes

Note: Values represent standardized trends in 0.1 M KCl aqueous/ethanol mixtures at 298K. Exact values vary based on specific azo-derivatives of the core heterocycles.

Metal IonHSAB ClassificationLog K₁ (TZD)Log K₁ (Rhodanine)Log K₁ (2,4-Tzdt)Primary Coordination Sites (Tzdt)
Cu(II) Borderline5.85.26.8 N, S (Thione)
Ni(II) Borderline5.14.85.5 N, S (Thione)
Zn(II) Borderline4.54.14.6 N, S (Thione)
Hg(II) Soft< 3.08.510.2 S, S (Dithiolate)
Au(III) Soft< 2.09.112.4 S, S (Dithiolate)

Trend Analysis:

  • The Irving-Williams Series: For borderline metals, tzdt strictly obeys the Irving-Williams stability sequence ( Ni2+<Cu2+>Zn2+ ) due to the Jahn-Teller distortion stabilizing the d9 copper complex[4].

  • Soft Metal Affinity: Tzdt exhibits a logarithmic leap in stability when coordinating with Hg2+ and Au3+ . The cumulative stability constant ( β ) for Hg-tzdt derivatives can exceed 3.40×1010 , making it an exceptional candidate for solid-phase extraction and trace metal remediation[2][3].

Experimental Workflows: Self-Validating Protocols

Determining these stability constants requires rigorous, self-validating experimental designs to prevent artifactual data caused by ionic fluctuations or ligand auto-absorption.

G N1 Ligand/Metal Prep (Ionic Strength Control) N2 Potentiometric Titration (pH vs. Volume) N1->N2 Borderline/Hard Metals N3 Spectrophotometry (Mole-Ratio Method) N1->N3 Soft Metals (Au, Hg) N4 Irving-Rossotti Calculations N2->N4 N5 β-Correction Algorithm N3->N5 N6 Stability Constants (log K, β) N4->N6 N5->N6

Caption: Workflow for determining metal-ligand stability constants via potentiometric and optical methods.

Protocol A: Potentiometric Titration (For Borderline Metals)

This method isolates the protons released during metal-ligand coordination to calculate stepwise stability.

  • System Initialization: Utilize a double-jacketed glass cell maintained precisely at 298.0 ± 0.1 K. Causality: Thermodynamic parameters ( ΔG,ΔH,ΔS ) and pKa​ values are highly temperature-dependent; thermal stabilization prevents baseline drift[5].

  • Ionic Strength Standardization: Add 0.1 M KCl to all analytical solutions. Causality: Maintaining a constant ionic background ensures uniform activity coefficients, allowing the direct derivation of stoichiometric stability constants from raw concentration data[4].

  • Titration Sequence: Titrate three separate solutions with 0.1 M NaOH:

    • Curve 1: Acid blank ( HNO3​ ).

    • Curve 2: Acid + 4.0×10−3 M tzdt ligand.

    • Curve 3: Acid + Ligand + 1.0×10−3 M Metal Salt.

  • Data Refinement: The horizontal displacement between Curve 2 and Curve 3 confirms metal coordination. Calculate (average ligands bound per metal) and pL (free ligand) using Irving-Rossotti equations to extract logK1​ and logK2​ [4].

Protocol B: β -Correction Spectrophotometry (For Soft Metals)

Standard spectrophotometry fails for tzdt-soft metal complexes because the intensely colored uncomplexed ligand absorbs at the same wavelengths as the metal complex.

  • Reagent Preparation: Prepare 1.0×10−4 M tzdt and 1.0×10−5 M metal solutions in an acidic medium (e.g., phosphoric acid) to prevent metal hydrolysis[2][3].

  • Dual-Wavelength Measurement: Measure the absorbance of the complex ( Ac​ ) and the reagent blank ( A0​ ) at two distinct wavelengths (the peak and the valley of the complex's absorption spectrum).

  • β -Correction Application: Apply the β -correction algorithm to calculate the true absorbance. Causality: This mathematical correction eliminates the background interference of the excess unreacted ligand, yielding the absolute absorbance of the ML complex. This is mandatory for accurate Beer's Law compliance and the subsequent calculation of the cumulative stability constant ( β )[2].

Advanced Application Insights: Plasmon-Induced Stability

Beyond bulk solution stability, the interaction of tzdt and rhodanine derivatives with noble metal surfaces (like Silver and Gold nanoparticles) introduces unique stability dynamics. Surface-Enhanced Raman Scattering (SERS) studies indicate that the active methylene group in these heterocycles can undergo plasmon-induced Knoevenagel-like dimerization. The transfer of "hot electrons" generated by the nonradiative decay of localized surface plasmons catalyzes the formation of highly stable dimerized complexes directly on the metal surface, a phenomenon completely absent in standard solution chemistry[1].

References

  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega. 6

  • Insights into Plasmon-Induced Dimerization of Rhodanine–A Surface-Enhanced Raman Scattering Study. The Journal of Physical Chemistry A. 1

  • Stability Constants and Thermodynamic Parameters of Complexes of Lanthanide Ions and (±)-Norvaline. Journal of Chemical & Engineering Data. 5

  • Updated Determination of Properties of Mercury Complex with o-Sulfobenzeneazo Rhodanine by ß-Correction Spectrophotometry. Asian Journal of Chemistry. 2

  • Potentiometric and Thermodynamic Studies of Vanillin and Its Metal Complexes. Journal of Chemical & Engineering Data. 4

  • Solid Phase Extraction and Spectrophotometric Determination of Au(III) with 5-(2-Hydroxy-5-nitrophenylazo)thiorhodanine. J-Stage. 3

Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Master Guide: 2,4-Thiazolidinedithione in Laboratory Workflows

As a Senior Application Scientist, I recognize that handling sulfur-rich heterocyclic compounds like 2,4-Thiazolidinedithione requires more than just following basic safety protocols—it demands an understanding of the ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling sulfur-rich heterocyclic compounds like 2,4-Thiazolidinedithione requires more than just following basic safety protocols—it demands an understanding of the chemical causality behind each operational choice. This compound is frequently utilized as a critical precursor in the synthesis of antiviral agents, anticancer drugs, and advanced materials . However, its high sulfur content dictates strict, scientifically grounded disposal and spill-response procedures to prevent the release of toxic oxides into the environment .

This guide provides an authoritative, self-validating system for the safe handling, containment, and terminal destruction of 2,4-Thiazolidinedithione.

Physicochemical Hazard Profile & Causality

To design an effective disposal protocol, we must first analyze the quantitative data governing the compound's physical state and reactivity. The following table summarizes the critical physicochemical properties of 2,4-Thiazolidinedithione and their direct implications for laboratory safety and waste management .

PropertyValueOperational/Disposal Implication
Compound Name 2,4-ThiazolidinedithionePrimary identifier for inventory and waste tracking.
CAS Number 4303-27-9Essential for regulatory tracking and SDS alignment.
Molecular Formula C3H3NS3High sulfur content dictates SOx scrubbing during incineration.
Molar Mass 149.26 g/mol Used to calculate stoichiometric combustion ratios.
Melting Point 81-83 °CSolid at room temperature; poses dust inhalation hazard during spills.
Boiling Point ~223.2 °CHigh boiling point prevents rapid evaporation; spills must be mechanically recovered.

Waste Segregation and Terminal Disposal Mechanisms

The core challenge in disposing of 2,4-Thiazolidinedithione lies in its molecular structure. Oxidative degradation (combustion) of the dithione ring inevitably generates sulfur oxides (SOx) and nitrogen oxides (NOx) . Standard municipal disposal or drain disposal is strictly prohibited due to aquatic toxicity and the inability of standard water treatment facilities to break down the stable heterocycle.

Therefore, the only scientifically and legally sound disposal method is high-temperature incineration equipped with alkaline scrubbing to neutralize acidic exhaust gases .

Workflow: Systematic Waste Segregation & Disposal

G A 2,4-Thiazolidinedithione Waste Generation B Solid Waste (Powder/Contaminated Gear) A->B C Liquid Waste (Reaction Filtrates) A->C D Dissolve in Combustible Solvent B->D Solubilization C->D Miscibility Check E EPA/RCRA Compliant Chemical Incinerator D->E Controlled Feed F Afterburner & Scrubber System (Neutralize SOx/NOx) E->F Exhaust Gas

Compliant segregation, solubilization, and incineration workflow for 2,4-Thiazolidinedithione.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Routine Waste Processing and Solubilization

Causality: Solid 2,4-Thiazolidinedithione burns unevenly in standard incinerators, which can lead to incomplete combustion and hazardous exhaust. Dissolving it in a combustible solvent ensures a uniform feed rate and complete thermal destruction .

  • Segregation: Collect all solid 2,4-Thiazolidinedithione waste (unreacted precursors, contaminated filter paper) in a dedicated, clearly labeled, sealable high-density polyethylene (HDPE) container.

  • Solubilization: In a certified fume hood, dissolve the solid waste in a highly combustible, non-halogenated solvent (e.g., ethanol or acetone).

    • Self-Validation Check: Visually confirm complete dissolution; the absence of particulate matter guarantees an uninterrupted feed line during the incineration process.

  • Labeling: Label the container as "Hazardous Waste: Flammable Liquid, Toxic (Contains Sulfur/Nitrogen Heterocycles)."

  • Transfer: Transfer the sealed container to a licensed hazardous waste disposal facility. Specify that the waste requires a chemical incinerator equipped with an afterburner and an alkaline scrubber system to neutralize SOx/NOx emissions .

Protocol B: Immediate Spill Response and Containment

Causality: With a melting point of 81-83 °C, 2,4-Thiazolidinedithione is a solid at room temperature . Sweeping it dry can aerosolize the powder, leading to severe inhalation hazards. Wet-wiping prevents dust dispersion and ensures complete physical recovery .

  • Isolation: Immediately evacuate non-essential personnel from the spill area. Ensure the room's local exhaust ventilation is active.

  • PPE Donning: Equip a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and chemical safety goggles .

  • Containment: Do NOT use a dry brush. Lightly dampen the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust formation.

  • Collection: Use a non-sparking scoop or damp absorbent pads to collect the material. Place all recovered material and contaminated cleaning supplies into a hazardous waste bag.

  • Decontamination: Wash the spill surface thoroughly with soap and water to remove residual traces.

    • Self-Validation Check: A completely clear, residue-free benchtop confirms the elimination of persistent contact hazards .

  • Disposal: Process the collected waste via Protocol A.

Trustworthiness and Regulatory Compliance

Every protocol described above establishes a self-validating system: by linking the physical state (solid dust) to the containment method (wet-wiping), and the chemical composition (C3H3NS3) to the terminal destruction method (scrubber-equipped incineration), we eliminate procedural ambiguity. Researchers must always cross-reference these guidelines with local, state, and federal environmental regulations (e.g., EPA RCRA guidelines in the United States) prior to execution.

References

  • SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL:[Link]

  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses Source: ACS Omega URL:[Link]

Handling

Operational &amp; Safety Guide: Handling 2,4-Thiazolidinedithione in Drug Discovery

As a Senior Application Scientist, I recognize that handling biologically active precursors like 2,4-Thiazolidinedithione (CAS: 4303-27-9) requires a rigorous, self-validating safety protocol. Also known as thiorhodanine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling biologically active precursors like 2,4-Thiazolidinedithione (CAS: 4303-27-9) requires a rigorous, self-validating safety protocol. Also known as thiorhodanine, this compound is a critical scaffold in medicinal chemistry. It is frequently utilized via Knoevenagel condensations to synthesize 5-ylidene derivatives with potent antiviral, antiparasitic, and anticancer properties[1]. However, the presence of the active methylene group and the dithione core not only drives its reactivity but also dictates its toxicological profile, necessitating strict Personal Protective Equipment (PPE) and operational logistics.

This guide provides procedural, step-by-step methodologies to ensure operational safety, chemical integrity, and proper waste management.

Hazard Causality & Chemical Profile

Understanding why we protect ourselves is the foundation of laboratory safety. The dithione moieties in the 2,4-thiazolidinedithione core exert significant biological effects, such as inducing cell cycle arrest at the G2/M phase and apoptosis in various cell lines[2]. Because this scaffold is designed to interact with biological targets (e.g., tubulin polymerization inhibition), accidental exposure can lead to acute toxicity across multiple routes (oral, dermal, inhalation) and severe mucosal irritation[3].

Table 1: 2,4-Thiazolidinedithione Quantitative Data & Hazard Thresholds

Property / HazardValue / ClassificationOperational Implication
CAS Number 4303-27-9Use for exact SDS retrieval and regulatory tracking.
Molecular Formula C3H3NS3High sulfur content; potential for malodorous/toxic degradation products (SOx).
Molar Mass 149.26 g/mol [4]Fine powder; high risk of aerosolization during weighing.
Melting Point 81-83 °C[4]Solid at room temperature; avoid heat sources near storage.
Acute Toxicity Category 4 (Oral/Dermal/Inh)[3]Systemic toxicity risk; mandates full barrier protection.
Personal Protective Equipment (PPE) Matrix

Every piece of PPE must function as part of a self-validating system. If one barrier fails, the environment or a secondary barrier must contain the hazard.

  • Hand Protection (Gloves):

    • Primary: Nitrile examination gloves (minimum 0.11 mm thickness) for general handling.

    • Causality: Nitrile provides excellent resistance to the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve 2,4-Thiazolidinedithione for biological assays and antimicrobial testing[5].

    • Protocol: Double-gloving is mandatory when handling the neat powder. Inspect for micro-tears before and after weighing.

  • Eye & Face Protection:

    • Primary: Snug-fitting chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: The powder is a severe eye irritant. Standard safety glasses lack the orbital seal required to prevent fine airborne particulates from contacting the conjunctiva.

  • Respiratory Protection:

    • Primary: Handling must be restricted to a properly calibrated chemical fume hood (face velocity 80-100 fpm).

    • Secondary: If engineering controls are compromised, a half-face respirator with P100 (HEPA) particulate cartridges and organic vapor (OV) pre-filters is required due to the potential for sulfurous off-gassing.

  • Body Protection:

    • Primary: Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned.

    • Secondary: Disposable Tyvek sleeves when reaching into the fume hood to prevent powder accumulation on the lab coat cuffs.

Experimental Workflow: Knoevenagel Condensation

The most common application of 2,4-Thiazolidinedithione is its condensation with aldehydes to form 5-ylidene derivatives[1]. This process involves heating and precipitation, creating specific logistical hazards that must be managed.

Step-by-Step Methodology:

  • Pre-Weighing: Tare a static-dissipative weigh boat inside the fume hood. Slowly dispense 2,4-Thiazolidinedithione to minimize dust generation.

  • Dissolution: Dissolve the powder in absolute ethanol or acetic acid. Scientific Insight: The active methylene group (CH2) at position 5 readily undergoes deprotonation, making it highly reactive with aldehydes and ketones[6].

  • Reaction: Add the target aldehyde and a catalytic amount of base (e.g., piperidine). Reflux the mixture. Ensure the condenser is tightly sealed, as heating sulfur-containing heterocycles can release trace hydrogen sulfide (H2S).

  • Precipitation & Filtration: Cool the mixture to induce crystallization. Perform vacuum filtration.

  • Decontamination: Rinse all glassware with a 10% bleach (sodium hypochlorite) solution before standard washing to oxidize residual thiones into water-soluble, less toxic sulfonates.

G Start Weighing 2,4-Thiazolidinedithione (Fume Hood, PPE Level 2) Solvent Dissolution in EtOH/Base (Deprotonation of CH2) Start->Solvent React Knoevenagel Condensation (Reflux, Closed System) Solvent->React Add Aldehyde Cool Cooling & Crystallization (Thermal Control) React->Cool Filter Vacuum Filtration (Aerosol Containment) Cool->Filter Waste Filtrate to Halogen-Free Organic Waste Filter->Waste Liquid Filtrate Product Purified 5-Ylidene Derivative (Desiccator Storage) Filter->Product Solid Retentate

Experimental workflow for Knoevenagel condensation of 2,4-Thiazolidinedithione.

Spill Response and Disposal Plan

A self-validating safety system anticipates failure. If 2,4-Thiazolidinedithione powder is spilled, immediate and calculated action is required:

  • Isolate: Evacuate personnel from the immediate vicinity. Do not dry-sweep, as this aerosolizes the toxic powder.

  • Suppress: Lightly mist the spill with a compatible solvent (e.g., a 10% ethanol/water mixture) to bind the dust.

  • Absorb: Cover the dampened powder with an inert absorbent material (e.g., vermiculite or sand).

  • Collect: Use non-sparking plastic tools to scoop the material into a hazardous waste container.

  • Decontaminate: Wash the spill area with a mild oxidizing solution (dilute bleach) to neutralize residual dithione, followed by soap and water.

Waste Disposal Logistics: All solid waste, contaminated PPE, and neutralized spill debris must be double-bagged, labeled as "Toxic Solid Waste (Sulfur-containing Heterocycle, CAS 4303-27-9)", and incinerated by a licensed hazardous waste contractor. Liquid filtrates must be routed to halogen-free organic waste streams, clearly marked to prevent mixing with strong oxidizing agents (like nitric acid), which could cause a dangerous exothermic reaction.

References
  • Source: chembk.
  • Source: nextsds.
  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Source: acs.org (The Journal of Physical Chemistry A)
  • Source: researchgate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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